Allyltriphenylphosphonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenyl(prop-2-enyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJROWWQOJRJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939897 | |
| Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18480-23-4 | |
| Record name | Phosphonium, triphenyl-2-propen-1-yl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18480-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltriphenylphosphonium chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18480-23-4 | |
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| Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
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| Record name | Allyltriphenylphosphonium chloride | |
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Foundational & Exploratory
Allyltriphenylphosphonium Chloride: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of allyltriphenylphosphonium chloride, a versatile reagent in organic synthesis. The document details the experimental protocol for its preparation, along with a comprehensive summary of its analytical characterization data.
Synthesis of this compound
This compound is synthesized via the quaternization of triphenylphosphine with allyl chloride. This nucleophilic substitution reaction results in the formation of the phosphonium salt.
Experimental Protocol
Materials:
-
Triphenylphosphine (Ph₃P)
-
Allyl chloride (CH₂=CHCH₂Cl)
-
Acetonitrile (CH₃CN), anhydrous
-
Pentane
-
Schlenk flask
-
Stir bar
-
Reflux condenser
-
Vacuum filtration apparatus
Procedure:
-
To an oven-dried Schlenk flask equipped with a stir bar, add a solution of triphenylphosphine (1.00 equivalent) in anhydrous acetonitrile.
-
Under a nitrogen atmosphere, add allyl chloride (1.00 equivalent) to the solution.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours.
-
After the reaction is complete, concentrate the mixture in vacuo to obtain the crude product.
-
Purify the crude product by washing with pentane (3 x 10 mL).
-
Isolate the resulting white solid by vacuum filtration.
-
Dry the purified this compound for 12 hours in vacuo at room temperature.[1]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₀ClP[2] |
| Molecular Weight | 338.8 g/mol [2] |
| Appearance | White to pale cream powder |
| Melting Point | 227-233.5 °C |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.79-7.70 (m, 9H, Ar-H)[1]
-
δ 7.64-7.61 (m, 6H, Ar-H)[1]
-
δ 5.64-5.61 (m, 1H, -CH=)[1]
-
δ 5.48 (dd, J = 16.8, 5.2 Hz, 1H, =CH₂)[1]
-
δ 5.30 (dd, J = 10.0, 4.4 Hz, 1H, =CH₂)[1]
-
δ 4.74 (dd, J = 15.6, 7.2 Hz, 2H, -CH₂-)[1]
¹³C{¹H} NMR (100 MHz, CDCl₃):
-
δ 135.1 (d, J = 3.0 Hz)[1]
-
δ 134.0 (d, J = 9.6 Hz)[1]
-
δ 130.4 (d, J = 2.8 Hz)[1]
-
δ 126.3 (d, J = 3.0 Hz)[1]
-
δ 123.3 (d, J = 9.9 Hz)[1]
-
δ 118.4 (d, J = 85.2 Hz)[1]
-
δ 28.9 (d, J = 49.8 Hz)[1]
Mass Spectrometry (ESI-MS):
Infrared (IR) Spectroscopy:
-
The IR spectrum is typically acquired using the KBr wafer technique.[2]
Visual Representations
Synthesis Reaction
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental Workflow for Synthesis and Characterization.
References
"physical and chemical properties of Allyltriphenylphosphonium chloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltriphenylphosphonium chloride is a quaternary phosphonium salt that serves as a vital reagent in organic synthesis, most notably as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction. This reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with high stereo- and regioselectivity. The versatility of the allyl group introduces a reactive handle for further functionalization, making this reagent particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity.
Physical and Chemical Properties
This compound is a white to pale cream crystalline powder.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in a tightly sealed container in a cool, dry place.[3] The compound is soluble in water and alcohol, but insoluble in acetone.
Quantitative Physical and Spectroscopic Data
The key physical and spectroscopic properties of this compound are summarized in the tables below for easy reference.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀ClP | [4][5] |
| Molecular Weight | 338.82 g/mol | [6] |
| Melting Point | 227.5-233.5 °C | [1][2] |
| Appearance | White to pale cream powder | [1][2] |
| Solubility | Soluble in water and alcohol; Insoluble in acetone | |
| Stability | Hygroscopic | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.86-7.72 (m, 15H, Ar-H), 5.73 (m, 1H, -CH=), 5.55 (dd, 1H, =CH₂), 5.40 (dd, 1H, =CH₂), 4.74 (d, 2H, -CH₂-P) |
| ¹³C NMR (CDCl₃) | δ 135.2, 134.1, 130.5, 129.2 (Ar-C), 126.3 (=CH₂), 118.4 (Ar-C, d, J=85.7 Hz), 29.8 (-CH₂-P, d, J=49.9 Hz) |
| ³¹P NMR (CDCl₃) | δ 21.10 |
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of this compound is the reaction of triphenylphosphine with allyl chloride.
Materials:
-
Triphenylphosphine (PPh₃)
-
Allyl chloride (CH₂=CHCH₂Cl)
-
Anhydrous toluene or acetonitrile
-
Anhydrous diethyl ether or pentane for washing
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.
-
Add allyl chloride (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is incomplete, the solvent can be partially removed under reduced pressure to induce further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether or pentane to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Purification by Recrystallization: For higher purity, the product can be recrystallized. A common solvent system for phosphonium salts is a mixture of a good solvent and a poor solvent. For this compound, recrystallization can be performed from a mixture of dichloromethane and diethyl ether or ethyl acetate and acetonitrile.[7]
-
Dissolve the crude product in a minimal amount of hot dichloromethane or acetonitrile.
-
Slowly add diethyl ether or ethyl acetate until the solution becomes cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
The Wittig Reaction using this compound
The Wittig reaction is a two-step process involving the formation of the phosphonium ylide followed by its reaction with a carbonyl compound.
Step 1: Ylide Formation
The allyl ylide is typically generated in situ by treating the phosphonium salt with a strong base.
Step 2: Reaction with a Carbonyl Compound (e.g., Benzaldehyde)
This protocol describes the synthesis of 1-phenyl-1,3-butadiene from benzaldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH))
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).
-
Add anhydrous THF or diethyl ether to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford 1-phenyl-1,3-butadiene. The other major product is triphenylphosphine oxide, which is also isolated from the column.
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a Wittig reagent precursor. The resulting allylidenetriphenylphosphorane is a non-stabilized ylide, which generally favors the formation of (Z)-alkenes when reacted with aldehydes.
The allyl moiety in the product alkene provides a versatile functional group for subsequent transformations, including but not limited to:
-
Diels-Alder reactions: The conjugated diene system formed from the Wittig reaction can participate as the diene component.
-
Cross-coupling reactions: The vinyl group can be engaged in various transition-metal-catalyzed cross-coupling reactions.
-
Epoxidation and dihydroxylation: The double bonds can be functionalized to introduce oxygen-containing groups.
These follow-on reactions significantly expand the synthetic utility of this compound, making it a valuable tool in the construction of complex molecular architectures.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[3][5] It is harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. As it is hygroscopic, it should be stored in a dry environment.[3]
Conclusion
This compound is a readily accessible and highly versatile reagent for the synthesis of 1,3-dienes via the Wittig reaction. Its physical and chemical properties are well-characterized, and its application in organic synthesis is robust. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and utilization of this important phosphonium salt, empowering researchers to effectively employ it in their synthetic endeavors.
References
- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. Allyl triphenylphosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 4. LabXchange [labxchange.org]
- 5. This compound | C21H20ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ALLYL-TRIPHENYL-PHOSPHONIUM, CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Allyltriphenylphosphonium Chloride (CAS 18480-23-4): Properties, Synthesis, and Applications in Research and Development
Introduction
Allyltriphenylphosphonium chloride, identified by CAS number 18480-23-4, is a phosphonium salt that serves as a crucial reagent in synthetic organic chemistry.[1] It is particularly recognized for its role in the Wittig reaction, a powerful method for carbon-carbon bond formation to synthesize alkenes from aldehydes and ketones.[1][2] This white, hygroscopic crystalline powder is an essential building block for researchers and scientists, especially those engaged in the synthesis of complex organic molecules and in the field of drug discovery, where it functions as a valuable pharmaceutical intermediate.[1][2][3][4] This guide provides a comprehensive overview of its properties, synthesis, handling, and key applications.
Physicochemical and Spectral Properties
The fundamental properties of this compound are summarized below. This data is critical for its use in experimental settings, ensuring accurate measurements and appropriate handling.
General Properties
| Property | Value | Reference |
| CAS Number | 18480-23-4 | [5] |
| Molecular Formula | C₂₁H₂₀ClP | [5][6] |
| Molecular Weight | ~338.8 g/mol | [1][5] |
| IUPAC Name | triphenyl(prop-2-en-1-yl)phosphanium chloride | [1][6] |
| Appearance | White to pale cream crystalline powder | [1][2][3][6] |
| Melting Point | 227.5-233.5 °C | [1][6] |
| Key Characteristic | Hygroscopic (absorbs moisture from the air) | [1][3][4] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound. Key spectral data are provided for reference.
| Spectrum Type | Key Shifts (ppm) |
| ¹H NMR | 7.83, 7.72 (m, Phenyl H), 5.73 (m, Vinyl H), 5.55 (d, Vinyl H), 5.40 (d, Vinyl H), 4.74 (d, Allyl CH₂) |
| ¹³C NMR | Data available in spectral databases |
Synthesis, Safety, and Handling
Proper synthesis and safe handling are paramount for the effective and secure use of this reagent in a laboratory setting.
Synthesis Protocol
This compound is typically synthesized via the reaction of triphenylphosphine with allyl chloride.[7] The phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of allyl chloride to form the quaternary phosphonium salt.
Experimental Protocol: Synthesis of this compound
-
Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagents: Molar equivalents of triphenylphosphine and allyl chloride are added to the flask.[7] A dry, inert solvent such as toluene or benzene is used as the reaction medium.
-
Reaction: The mixture is heated to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the phosphonium salt.
-
Purification: The crude product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dried under a vacuum to yield the final product.
Caption: Synthesis of this compound.
Safety and Hazard Information
This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE).[3]
| Hazard Type | GHS Classification | Precautionary Statements (Examples) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air.[4] |
Handling and Storage:
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.[3]
-
Avoid generating dust.[3]
-
Store in a cool, dry place in a tightly sealed container to protect it from moisture, as it is hygroscopic.[3][4]
-
Facilities should be equipped with an eyewash station and a safety shower.[3]
Core Application: The Wittig Reaction
The primary application of this compound is in the Wittig reaction, which converts aldehydes and ketones into alkenes. This reaction is fundamental to organic synthesis due to its reliability and stereochemical control.
Reaction Mechanism
The process involves two main stages:
-
Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., n-butyllithium, sodium hydride) to form a phosphorus ylide (or phosphorane). This ylide is a resonance-stabilized carbanion.
-
Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.
Caption: General mechanism of the Wittig reaction.
Experimental Protocol: Wittig Olefination
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Add a stoichiometric amount of a strong base (e.g., n-butyllithium in hexanes) dropwise. The formation of the ylide is often indicated by a color change to deep red or orange. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Carbonyl Addition: Dissolve the aldehyde or ketone in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to isolate the pure alkene.
Applications in Drug Discovery and Development
While not a therapeutic agent itself, this compound is a critical tool in the synthesis of New Chemical Entities (NCEs) for drug development.[2][8]
-
Pharmaceutical Intermediate: It serves as a key building block, enabling chemists to introduce allyl groups or construct larger, more complex molecular scaffolds through C-C bond formation.[1][2] The synthesis of dienes, which are common motifs in natural products and pharmacologically active molecules, is a frequent application.
-
Access to Complex Structures: The Wittig reaction allows for the precise and predictable formation of double bonds, which is crucial for building molecules with specific geometries required for biological activity.
-
Antiviral Research: Related phosphonium salts, such as the bromide analogue, have been investigated for antiviral activity, for instance, against the influenza A virus.[9] This suggests that the triphenylphosphonium cation itself, when paired with various functional groups, could be a scaffold of interest for medicinal chemists exploring novel therapeutic agents.
The journey from a basic chemical reagent to an approved drug is long and complex. Intermediates like this compound are foundational to the "Discovery" and "Chemical Lead Identification" phases of this process.
Caption: Role as an intermediate in drug discovery.
References
- 1. This compound|C21H20ClP| [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C21H20ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A16012.22 [thermofisher.com]
- 7. Allyl triphenylphosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 8. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Allyltriphenylphosphonium bromide | 1560-54-9 [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of Allyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltriphenylphosphonium chloride is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig reaction. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and a representative application in olefination reactions are presented. Furthermore, the underlying mechanism of its action in the Wittig reaction is illustrated through a logical workflow diagram. This document is intended to serve as a core resource for researchers employing this versatile reagent.
Chemical Identity and Physical Properties
This compound is an organic salt consisting of a positively charged allyltriphenylphosphonium cation and a chloride anion. The central phosphorus atom is bonded to three phenyl groups and one allyl group, resulting in a tetrahedral geometry.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | triphenyl(prop-2-en-1-yl)phosphanium chloride | [1] |
| Synonyms | Allyl(triphenyl)phosphonium chloride, 2-Propenyltriphenylphosphonium chloride | [1] |
| CAS Number | 18480-23-4 | [1] |
| Molecular Formula | C₂₁H₂₀ClP | [1] |
| Molecular Weight | 338.82 g/mol | [1] |
| Appearance | White to pale cream powder | [2] |
| Melting Point | 227-229 °C | [2] |
| SMILES | C=CC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | [1] |
| InChIKey | FKMJROWWQOJRJX-UHFFFAOYSA-M | [1] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound. The following data have been reported in deuterated chloroform (CDCl₃).
Table 2: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) in ppm | Description | Reference |
| ¹H NMR | 7.83 - 7.61 | (m, 15H, Phenyl protons) | [3][4] |
| 5.73 - 5.61 | (m, 1H, -CH=) | [3][4] | |
| 5.55 - 5.30 | (m, 2H, =CH₂) | [3][4] | |
| 4.74 | (dd, 2H, -CH₂-P) | [3][4] | |
| ¹³C NMR | 135.1 | (d, Phenyl C) | [3] |
| 134.0 | (d, Phenyl C) | [3] | |
| 130.4 | (d, Phenyl C) | [3] | |
| 126.3 | (d, -CH=) | [3] | |
| 123.3 | (d, =CH₂) | [3] | |
| 118.4 | (d, Phenyl C, ipso) | [3] | |
| 28.9 | (d, -CH₂-P) | [3] | |
| ³¹P NMR | 21.15 | (s) | [3] |
Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically recorded as a KBr wafer, displays characteristic absorption bands.[1] Key peaks include C-H stretching from the aromatic and allyl groups, C=C stretching of the phenyl and vinyl groups, and P-C vibrations.
Molecular Structure and Bonding
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via an Sₙ2 reaction between triphenylphosphine and allyl chloride.[6][7]
Materials:
-
Triphenylphosphine (PPh₃)
-
Allyl chloride (CH₂=CHCH₂Cl)
-
Anhydrous toluene
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add allyl chloride (1.1 equivalents) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates as a white solid.
-
If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and the product can be precipitated by the addition of diethyl ether.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Representative Wittig Reaction using this compound
This protocol outlines the olefination of an aldehyde (e.g., benzaldehyde) using the ylide generated from this compound.[8][9]
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium in hexane or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane or diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (1 equivalent, e.g., n-butyllithium) dropwise. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or deep red). Allow the mixture to stir at this temperature for 30-60 minutes.
-
Olefination: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding alkene (1-phenyl-1,3-butadiene) and triphenylphosphine oxide as a byproduct.
Reaction Mechanism Visualization
The Wittig reaction is a powerful method for alkene synthesis. The process begins with the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a carbonyl compound.
Caption: Workflow of the Wittig reaction using an allylphosphonium salt.
References
- 1. This compound | C21H20ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allyl(triphenyl)phosphonium chloride | CAS#:18480-23-4 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. Allyl triphenylphosphonium chloride(18480-23-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. www1.udel.edu [www1.udel.edu]
Allyltriphenylphosphonium Chloride: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltriphenylphosphonium chloride is a versatile phosphonium salt that serves as a key reagent in a variety of organic transformations. Its utility primarily stems from its role as a precursor to the corresponding ylide in the Wittig reaction, a powerful method for the stereoselective synthesis of alkenes. Furthermore, as a quaternary phosphonium salt, it holds potential as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in these critical organic reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in organic synthesis and drug development.
The Wittig Reaction: Mechanism and Application
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of aldehydes and ketones into alkenes.[1][2][3] this compound is a common precursor for the generation of the allylic ylide required for this transformation.
Mechanism of Action
The Wittig reaction proceeds through a series of well-defined steps, beginning with the formation of a phosphorus ylide (also known as a phosphorane) from the phosphonium salt.[4][5]
Step 1: Ylide Formation
The acidic proton on the carbon adjacent to the positively charged phosphorus atom of this compound can be abstracted by a strong base to form the allylic ylide.[2][5] Common bases for this deprotonation include sodium hydride (NaH), sodium methoxide (NaOMe), and organolithium reagents like n-butyllithium (n-BuLi).[6][7]
Step 2: Oxaphosphetane Formation
The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[6][7] This initial nucleophilic addition can lead to a zwitterionic intermediate called a betaine, although for many Wittig reactions, particularly those that are not salt-free, the reaction is believed to proceed directly to a four-membered ring intermediate, the oxaphosphetane, via a [2+2] cycloaddition.[1][3]
Step 3: Alkene and Triphenylphosphine Oxide Formation
The oxaphosphetane intermediate is unstable and readily collapses in a retro-[2+2] cycloaddition to yield the final alkene product and triphenylphosphine oxide.[2] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.[5]
Stereoselectivity
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the ylide.[3][7]
-
Non-stabilized Ylides: Ylides with alkyl or aryl substituents that do not offer significant resonance stabilization, such as the allyl ylide derived from this compound, generally lead to the formation of the (Z)-alkene as the major product.[7] This is attributed to the rapid and irreversible formation of the syn-oxaphosphetane intermediate under kinetic control.[3]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and their reactions are often reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to give the (E)-alkene as the major product.[3][7]
Table 1: Stereoselectivity of the Wittig Reaction
| Ylide Type | Substituent on Ylide Carbon | Predominant Alkene Isomer | Rationale |
| Non-stabilized | Alkyl, Aryl (e.g., Allyl) | (Z)-alkene | Kinetic control, rapid formation of syn-oxaphosphetane |
| Stabilized | Electron-withdrawing group | (E)-alkene | Thermodynamic control, equilibration to anti-oxaphosphetane |
Experimental Protocols
Below are representative experimental protocols for the synthesis of the phosphonium salt and its subsequent use in a Wittig reaction.
Protocol 1: Synthesis of this compound
This procedure is adapted from the synthesis of benzyltriphenylphosphonium chloride.[8]
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stir bar.
-
Reagents: Equimolar amounts of triphenylphosphine and allyl chloride are added to the flask. Toluene is typically used as the solvent.
-
Reaction: The mixture is heated to reflux with vigorous stirring for several hours.
-
Work-up: Upon cooling, the solid phosphonium salt precipitates and is collected by vacuum filtration. The solid is then washed with a non-polar solvent like hexane to remove any unreacted starting materials and dried.
Protocol 2: Wittig Reaction with an Aldehyde
This protocol is a general procedure for the reaction of a phosphonium salt with an aldehyde.[9]
-
Ylide Generation: In a dry, inert atmosphere (e.g., under nitrogen), the this compound is suspended in an anhydrous ether solvent such as THF or diethyl ether. A strong base (e.g., n-butyllithium in hexanes) is added dropwise at a low temperature (e.g., 0 °C) until the characteristic red-orange color of the ylide persists.
-
Reaction with Aldehyde: The aldehyde, dissolved in the same anhydrous solvent, is then added dropwise to the ylide solution at the same low temperature.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the alkene.
Phase-Transfer Catalysis: A Potential Application
Quaternary phosphonium salts, such as this compound, are known to function as phase-transfer catalysts (PTCs).[10][11] PTCs facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs, thereby accelerating the reaction rate.[10]
Mechanism of Action
The general mechanism for phase-transfer catalysis involving a phosphonium salt is as follows:
-
Anion Exchange: In the aqueous phase, the phosphonium cation (Q⁺) exchanges its counter-ion (X⁻) for the reacting anion (Y⁻) from an inorganic salt (e.g., NaY).
-
Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and migrates across the phase boundary.
-
Reaction in Organic Phase: In the organic phase, the anion (Y⁻) is now "naked" and highly reactive, and it reacts with the organic substrate (RX) to form the product (RY). The phosphonium salt is regenerated with the original counter-ion (Q⁺X⁻).
-
Catalyst Regeneration: The regenerated catalyst (Q⁺X⁻) can then return to the aqueous phase to repeat the cycle.
While the principle of phase-transfer catalysis is well-established for phosphonium salts, specific, well-documented examples of this compound being used in this capacity with detailed quantitative data are not as prevalent in the literature as its use in the Wittig reaction. However, its chemical structure suggests its potential for such applications, particularly in reactions requiring the transfer of anions into an organic phase.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its primary and most well-documented role is as a precursor to the corresponding ylide in the Wittig reaction, providing a reliable method for the synthesis of alkenes, particularly with a preference for the (Z)-isomer. The mechanism of this reaction is well understood, involving the formation of an ylide, its reaction with a carbonyl compound to form an oxaphosphetane, and the subsequent decomposition to the desired alkene and triphenylphosphine oxide. Furthermore, the quaternary phosphonium salt structure of this compound makes it a potential candidate for use as a phase-transfer catalyst, although specific applications in this area are less commonly reported. The detailed mechanisms, protocols, and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important synthetic tool.
References
- 1. ijirset.com [ijirset.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Allyl triphenylphosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchpublish.com [researchpublish.com]
- 5. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. alfachemic.com [alfachemic.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound|C21H20ClP| [benchchem.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Allyltriphenylphosphonium Salts: A Comprehensive Technical Guide
Introduction
Allyltriphenylphosphonium salts are a class of quaternary phosphonium compounds characterized by a positively charged phosphorus atom bonded to three phenyl groups and an allyl group. These salts are invaluable reagents in synthetic organic chemistry, primarily serving as precursors to phosphorus ylides for the Wittig reaction. Their utility extends to phase transfer catalysis, polymer chemistry, and even applications in medicinal chemistry. This guide provides an in-depth review of the synthesis, properties, and diverse applications of allyltriphenylphosphonium salts, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Allyltriphenylphosphonium Salts
The most common and straightforward method for synthesizing allyltriphenylphosphonium salts is through the quaternization of triphenylphosphine with an allyl halide. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the allyl halide. The reaction is typically efficient and high-yielding, often carried out in a non-polar solvent like toluene or a polar aprotic solvent such as acetonitrile.
Alternatively, methods have been developed for the synthesis of phosphonium salts from alcohols, offering an alternative to potentially hazardous halogenating agents.
This procedure details a general method for the synthesis of allyltriphenylphosphonium halides.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add a solution of triphenylphosphine (1.00 equivalent) in acetonitrile (e.g., 10 mmol of PPh₃ in 10 mL of MeCN).
-
Reaction: Add the corresponding allyl halide (1.00 equivalent, e.g., allyl chloride or allyl bromide) to the solution under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture in vacuo to remove the solvent and obtain the crude product.
-
Purification: Purify the crude solid by washing it with pentane (3 x 10 mL).
-
Isolation: Isolate the final product, a white solid, by vacuum filtration and dry it for 12 hours in vacuo at room temperature.
// Nodes PPh3 [label="Triphenylphosphine\n(PPh₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; AllylX [label="Allyl Halide\n(CH₂=CHCH₂X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Acetonitrile (Solvent)\n70°C, 24h", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"]; Product [label="Allyltriphenylphosphonium\nHalide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
// Edges {rank=same; PPh3; AllylX;} PPh3 -> Product [label="SN2 Reaction", arrowhead=normal]; AllylX -> Product; Solvent -> Product [style=invis]; // Invisible edge for layout } /dot
Caption: General workflow for the SN2 synthesis of allyltriphenylphosphonium salts.
The following tables summarize key quantitative data for allyltriphenylphosphonium bromide and chloride.
Table 1: Physical and Molecular Properties
| Property | Allyltriphenylphosphonium bromide | Allyltriphenylphosphonium chloride |
|---|---|---|
| CAS Number | 1560-54-9 | 18480-23-4 |
| Molecular Formula | C₂₁H₂₀BrP | C₂₁H₂₀ClP |
| Molecular Weight | 383.26 g/mol | 338.8 g/mol |
| Appearance | White crystalline powder | White solid[1] |
| Melting Point | 222-225 °C (lit.) | Not specified |
Table 2: NMR and Mass Spectrometry Data (Solvent: CDCl₃) [1]
| Data Type | Allyltriphenylphosphonium bromide | This compound |
|---|---|---|
| ¹H NMR (400 MHz), δ (ppm) | 7.81-7.75 (m, 9H), 7.67-7.64 (m, 6H), 5.68-5.51 (m, 1H), 5.55-5.50 (m, 1H), 5.36-5.32 (m, 1H), 4.73-4.67 (m, 2H) | 7.79-7.70 (m, 9H), 7.64-7.61 (m, 6H), 5.64-5.61 (m, 1H), 5.48 (dd, J=16.8, 5.2 Hz, 1H), 5.30 (dd, J=10.0, 4.4 Hz, 1H), 4.74 (dd, J=15.6, 7.2 Hz, 2H) |
| ¹³C{¹H} NMR (100 MHz), δ (ppm) | 135.2 (d, J=3.3 Hz), 134.0 (d, J=10.1 Hz), 130.5 (d, J=2.7 Hz), 126.4 (d, J=3.0 Hz), 123.2 (d, J=10.0 Hz), 118.4 (d, J=85.7 Hz), 28.9 (d, J=49.9 Hz) | 135.1 (d, J=3.0 Hz), 134.0 (d, J=9.6 Hz), 130.4 (d, J=2.8 Hz), 126.3 (d, J=3.0 Hz), 123.3 (d, J=9.9 Hz), 118.4 (d, J=85.2 Hz), 28.9 (d, J=49.8 Hz) |
| ³¹P{¹H} NMR (162 MHz), δ (ppm) | 21.10 | 21.15 |
| ESI-MS (m/z) | Calculated for C₂₁H₂₀P [M]⁺: 303.1297; Found: 303.1291 | Calculated for C₂₁H₂₀P [M]⁺: 303.1297; Found: 303.1290 |
Applications in Organic Synthesis
The most prominent application of allyltriphenylphosphonium salts is in the Wittig reaction, a powerful method for alkene synthesis. The salt is first deprotonated by a strong base to form a phosphorus ylide (also known as a Wittig reagent). This ylide then reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. The use of an allyl-substituted ylide specifically allows for the synthesis of 1,3-dienes. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.
The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine. This betaine then cyclizes to form a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to yield the final alkene and triphenylphosphine oxide.
-
Ylide Generation: The allyltriphenylphosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added, typically at a low temperature, to deprotonate the phosphonium salt and form the characteristic colored ylide.
-
Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction is stirred until the color of the ylide disappears, indicating its consumption.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The major challenge is often the removal of the triphenylphosphine oxide byproduct, which can be achieved through crystallization or chromatography.
// Nodes Phosphonium [label="Allyltriphenylphosphonium\nSalt", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., n-BuLi)", fillcolor="#FBBC05", fontcolor="#202124"]; Ylide [label="Phosphorus Ylide\n(Wittig Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbonyl [label="Aldehyde or Ketone\n(R₂C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Betaine Intermediate\n(Zwitterion)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style=dashed]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style=dashed]; Alkene [label="1,3-Diene Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d]; TPPO [label="Triphenylphosphine\nOxide (TPPO)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];
// Edges Phosphonium -> Ylide [label="Deprotonation"]; Base -> Ylide [style=invis]; Ylide -> Betaine [label="Nucleophilic Attack"]; Carbonyl -> Betaine; Betaine -> Oxaphosphetane [label="Ring Closure"]; Oxaphosphetane -> Alkene [label="Decomposition"]; Oxaphosphetane -> TPPO [label="Decomposition"]; } /dot
Caption: The reaction mechanism of the Wittig olefination using an allylic phosphonium salt.
Phosphonium salts, including allyltriphenylphosphonium bromide, are effective phase transfer catalysts (PTCs). Phase transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium cation, with its lipophilic phenyl groups, can pair with an anionic reactant from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. After the reaction, the phosphonium cation returns to the aqueous phase to repeat the cycle. This process enhances reaction rates and allows for milder reaction conditions, making it a key principle in green chemistry.
// Edges between phases IonPair_Org -> Catalyst_Org [dir=back, label="Returns to Aqueous Phase", constraint=false]; Catalyst_Org -> Aq_React [dir=back, label="Ion Exchange", constraint=false];
// Invisible nodes for layout edge[style=invis]; IonPair_Org -> Aq_React; Aq_React -> Catalyst_Org; } /dot
Caption: Catalytic cycle of a phosphonium salt (Q⁺) in phase transfer catalysis.
Applications in Medicinal and Materials Chemistry
While the primary role of allyltriphenylphosphonium salts is in synthesis, they and related compounds have shown potential in other scientific fields.
-
Antiviral Activity: Allyltriphenylphosphonium bromide has been identified as a component of phosphonium salts showing antiviral activity against the influenza A virus.
-
Antibacterial Agents: While not specific to the allyl derivative, the broader class of phosphonium salts has been investigated for antibacterial properties. Their activity is often structure-dependent, with some compounds showing efficacy against Gram-positive bacteria like Staphylococcus aureus.
-
Polymer Chemistry: These salts can function as curing accelerators, particularly for powder coatings and epoxy resins. They also serve as reagents in the synthesis of specialty polymers and liquid crystal monomers.
Allyltriphenylphosphonium salts are versatile and indispensable tools in modern chemistry. Their straightforward synthesis and robust reactivity make them the reagents of choice for constructing 1,3-dienes via the Wittig reaction. Furthermore, their utility as phase transfer catalysts aligns with the principles of green and sustainable chemistry. Emerging applications in medicinal and materials science continue to expand the scope of these important compounds, promising further innovation for researchers and drug development professionals.
References
Allyltriphenylphosphonium Chloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for Allyltriphenylphosphonium chloride (CAS No. 18480-23-4), a compound utilized in various chemical syntheses. This document outlines the known hazards, precautionary measures, and emergency procedures to ensure the safe and effective use of this substance in a laboratory setting. Adherence to the protocols and recommendations outlined herein is crucial for minimizing risks to personnel and the environment.
Chemical and Physical Properties
This compound is a white, hygroscopic powder. It is important to handle this compound in a controlled environment to prevent moisture absorption, which can affect its stability and reactivity.
| Property | Value | Reference |
| CAS Number | 18480-23-4 | [1] |
| Molecular Formula | C21H20ClP | [2] |
| Molecular Weight | 338.82 g/mol | [2] |
| Appearance | White powder | [1] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1][2] |
Hazard Identification and Classification
This compound is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system. Ingestion may lead to gastrointestinal irritation.[1][2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Toxicological Information
Experimental Protocols for Toxicological Assessment
3.1.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is an alternative to the classical LD50 test and aims to determine the oral toxicity of a substance using a reduced number of animals and minimizing pain and distress.[3]
-
Principle: A stepwise procedure is used where a substance is administered orally to a single animal at a defined dose. The outcome of this first animal determines the dose for the next animal. The test aims to identify a dose that causes evident toxicity but no mortality.
-
Test Animals: Healthy, young adult rats of a single sex (typically females as they are generally more sensitive) are used.[3]
-
Procedure:
-
Animals are fasted prior to dosing.[3]
-
The test substance is administered by gavage in a single dose.[3]
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[3]
-
Animals are observed for a minimum of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior.[3]
-
The results are used to classify the substance according to the Globally Harmonised System (GHS).[3]
-
3.1.2. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: The substance is applied to a small area of the skin of an experimental animal. The degree of irritation is observed and scored at specified intervals.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 g or 0.5 mL dose of the test substance is applied to the skin under a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours after patch removal.
-
The mean scores for erythema and edema are used to determine the irritation classification.
-
3.1.3. Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.[1][4]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The degree of irritation is scored over a period of time.[5]
-
Test Animals: Albino rabbits are typically used.[5]
-
Procedure:
-
A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.[5]
-
The eyelids are held together for about one second.[6]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[4]
-
Lesions of the cornea, iris, and conjunctiva are scored.[5]
-
The reversibility of any observed effects is also assessed.[6]
-
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to protect laboratory personnel.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[1]
Stability and Reactivity
-
Stability: this compound is stable under recommended storage conditions. However, it is hygroscopic and should be protected from moisture.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and oxides of phosphorus.[2]
Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
A general procedure for assessing the thermal stability of phosphonium salts using TGA is as follows:
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is recorded continuously as the temperature increases.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss.
-
Accidental Release Measures
-
Spills: In the event of a spill, wear appropriate PPE.[1] Carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal.[1] The spill area should then be cleaned with a suitable solvent.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]
Logical Workflow for Safe Handling
Caption: General workflow for the safe handling of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. umwelt-online.de [umwelt-online.de]
- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
In-depth Technical Guide: The Hygroscopic Nature of Allyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allyltriphenylphosphonium bromide (ATPB) is a widely utilized Wittig reagent in organic synthesis for the formation of carbon-carbon double bonds. Despite its prevalence, there exists conflicting information regarding its hygroscopic nature—its tendency to absorb moisture from the atmosphere. This technical guide provides a comprehensive analysis of the hygroscopic properties of ATPB, offering quantitative data, detailed experimental protocols for moisture determination, and best practices for its handling and use, particularly in moisture-sensitive applications such as the Wittig reaction. Understanding and controlling the water content in ATPB is critical for ensuring reaction efficiency, reproducibility, and overall product purity.
The Hygroscopic Nature of Allyltriphenylphosphonium Bromide: A Review of Evidence
The hygroscopicity of Allyltriphenylphosphonium bromide is a subject of discrepancy in commercially available information. While some suppliers classify the compound as non-hygroscopic, a larger body of evidence from safety data sheets (SDS) and general chemical literature suggests that phosphonium salts, as a class of ionic compounds, are generally susceptible to moisture absorption.
Several chemical suppliers and databases explicitly label Allyltriphenylphosphonium bromide as "hygroscopic" or "moisture-sensitive".[1][][3][4] This is further supported by safety data sheets for related phosphonium salts which recommend avoiding exposure to moist air or water.[5] In contrast, at least one supplier technical specification sheet indicates that it is not hygroscopic.[6] This discrepancy may arise from variations in the purity, crystalline form, or specific formulation of the commercial product.
A critical piece of quantitative data comes from a product specification sheet which indicates a maximum water content of ≤1% as determined by Karl Fischer titration.[7] This specification, while not a direct measure of the rate of water uptake, signifies that moisture is a recognized and controlled impurity in the commercial supply of this reagent.
The general consensus within the scientific community is that it is best practice to handle all phosphonium salts as potentially hygroscopic materials, especially when they are to be used in moisture-sensitive reactions.[8]
Quantitative Data on Moisture Content
The following table summarizes the available quantitative data regarding the water content of Allyltriphenylphosphonium bromide.
| Parameter | Value | Method | Source |
| Water Content Specification | ≤ 1% | Karl Fischer Titration | Thermo Scientific Chemicals[7] |
Impact of Moisture on the Wittig Reaction
The presence of water can have a significant detrimental effect on the Wittig reaction. The primary concern is the reaction of the highly basic ylide intermediate with water, which leads to its protonation and subsequent decomposition. This reduces the concentration of the active Wittig reagent, resulting in lower yields of the desired alkene product. Simple phosphoranes are known to be reactive towards both air and water.[5]
Caption: Logical flow of the Wittig reaction and the detrimental effect of water.
Experimental Protocols
Protocol for Quantitative Assessment of Hygroscopicity
This protocol adapts the gravimetric sorption analysis method to quantify the hygroscopic nature of Allyltriphenylphosphonium bromide.
Caption: Experimental workflow for determining the hygroscopicity of ATPB.
Methodology:
-
Sample Preparation:
-
Dry a sample of Allyltriphenylphosphonium bromide under vacuum at a temperature below its melting point (e.g., 50-60°C) for 24 hours to ensure the removal of any initial water content.
-
Accurately weigh approximately 1.0 g of the dried sample into a pre-weighed weighing bottle. Record this as the initial weight (W_initial).
-
-
Controlled Humidity Exposure:
-
Prepare a controlled humidity environment using a sealed desiccator containing a saturated salt solution. For example, a saturated solution of sodium chloride will maintain a relative humidity (RH) of approximately 75% at room temperature.
-
Place the open weighing bottle containing the sample inside the desiccator.
-
-
Gravimetric Analysis:
-
At regular time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), quickly remove the weighing bottle, close it, and weigh it. Record the weight (W_t).
-
Return the open weighing bottle to the desiccator promptly to minimize exposure to ambient conditions.
-
-
Data Analysis:
-
Calculate the percentage of water uptake at each time point using the formula: % Water Uptake = ((W_t - W_initial) / W_initial) * 100
-
Plot the percentage of water uptake as a function of time to visualize the rate and extent of moisture absorption.
-
Protocol for Karl Fischer Titration of Allyltriphenylphosphonium Bromide
This protocol provides a specific method for determining the water content of Allyltriphenylphosphonium bromide using volumetric Karl Fischer titration.
Methodology:
-
Apparatus and Reagents:
-
Volumetric Karl Fischer titrator.
-
Anhydrous methanol.
-
Commercial Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Certified water standard for titer determination.
-
-
Titer Determination:
-
Fill the burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel and pre-titrate to a stable endpoint to remove any residual water in the solvent.
-
Inject a known amount of the certified water standard into the titration vessel and titrate to the endpoint.
-
The titer (F) of the Karl Fischer reagent is calculated in mg H₂O/mL.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.5 g of the Allyltriphenylphosphonium bromide sample.
-
Quickly transfer the sample into the pre-titrated anhydrous methanol in the titration vessel.
-
Titrate the sample with the Karl Fischer reagent to a stable endpoint.
-
The volume of the Karl Fischer reagent consumed (V) is recorded.
-
-
Calculation of Water Content:
-
The percentage of water in the sample is calculated using the formula: % Water = (V * F) / (Weight of sample in mg) * 100
-
Best Practices for Handling and Storage
Given its hygroscopic nature, the following handling and storage procedures are recommended for Allyltriphenylphosphonium bromide to maintain its integrity and ensure optimal performance in chemical reactions:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] For long-term storage or for highly sensitive applications, storage in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or in an inert atmosphere (e.g., in a glove box) is recommended.
-
Handling: When handling the reagent, minimize its exposure to the atmosphere. Weigh out the required amount quickly and reseal the container immediately. For moisture-sensitive reactions, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Drying: If the reagent is suspected to have absorbed moisture, it can be dried under vacuum at a temperature below its melting point before use.
Conclusion
While there are conflicting reports, the available evidence strongly suggests that Allyltriphenylphosphonium bromide is a hygroscopic solid. The presence of moisture can significantly impact its utility in sensitive applications like the Wittig reaction. Therefore, it is imperative for researchers, scientists, and drug development professionals to be aware of its moisture-sensitive nature and to implement appropriate handling and storage procedures. The experimental protocols provided in this guide offer standardized methods for quantifying the water content and assessing the hygroscopicity of Allyltriphenylphosphonium bromide, enabling better quality control and ensuring the reliability of synthetic procedures.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. solids-solutions.com [solids-solutions.com]
- 6. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. What is a powder water absorption tester? Terms | NBCHAO [en1.nbchao.com]
The Genesis of a Synthetic Workhorse: Early Discovery Research on Phosphonium Salts
For Immediate Release – This technical whitepaper delves into the foundational nineteenth and twentieth-century research that established phosphonium salts as a pivotal class of organophosphorus compounds. Transitioning from initial academic curiosities to indispensable reagents in organic synthesis, the early discoveries surrounding phosphonium salts laid the groundwork for transformative reactions, most notably the Nobel Prize-winning Wittig reaction. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the seminal experimental work, including detailed protocols, quantitative data, and the logical frameworks that guided this pioneering research.
Introduction: The Dawn of Organophosphorus Chemistry
The investigation into organic compounds containing phosphorus began in the mid-nineteenth century, with chemists exploring the analogies between nitrogen and phosphorus. August Wilhelm von Hofmann, a prominent figure in the study of amines, extended his work to phosphorus compounds, leading to the first synthesis of what would become known as phosphonium salts. These early explorations were crucial in establishing the fundamental reactivity of phosphines and their subsequent quaternization to form stable, salt-like compounds.
Decades later, the true synthetic potential of phosphonium salts was unlocked through the groundbreaking work of Georg Wittig. His investigation into the reactivity of organophosphorus compounds led to the development of the Wittig reaction, a method of unparalleled importance for the synthesis of alkenes from carbonyl compounds. This discovery, which earned him the Nobel Prize in Chemistry in 1979, transformed phosphonium salts from chemical novelties into essential tools for synthetic chemists.
The Pioneering Synthesis of Phosphonium Salts: Hofmann and Cahours (1857)
The first documented synthesis of a phosphonium salt can be traced back to the collaborative work of August Wilhelm von Hofmann and Auguste Cahours. In their 1857 publication, "Researches on the phosphorus-bases," they detailed the preparation of tertiary phosphines and their subsequent reaction with alkyl halides to form quaternary phosphonium salts.[1] Their work established the fundamental principle of phosphine quaternization, a reaction that remains a cornerstone of phosphonium salt synthesis today.
Experimental Protocol: Synthesis of Tetraethylphosphonium Iodide
The following protocol is an interpretation of the experimental description provided by Hofmann and Cahours for the synthesis of tetraethylphosphonium iodide.[2][3][4][5]
Materials:
-
Triethylphosphine [(C₂H₅)₃P]
-
Ethyl iodide (C₂H₅I)
Procedure:
-
Triethylphosphine, a spontaneously flammable liquid in air, was carefully prepared.
-
Ethyl iodide was mixed with triethylphosphine.
-
An immediate and energetic reaction occurred, accompanied by a significant evolution of heat.
-
The reaction mixture solidified upon cooling, yielding a crystalline mass of tetraethylphosphonium iodide.
-
The resulting solid was described as being composed of "magnificent, colorless, transparent, and brilliant crystals."
Observations: Hofmann and Cahours noted the remarkable stability of the tetraethylphosphonium iodide salt compared to the starting triethylphosphine. They described its solubility in water and alcohol and its insolubility in ether. This early work laid the foundation for understanding the formation and properties of quaternary phosphonium salts.
The Wittig Reaction: A Paradigm Shift in Olefin Synthesis
In 1953, Georg Wittig and his student Georg Geissler published a seminal paper that would forever change the landscape of organic synthesis.[6] Their work detailed the reaction of a phosphonium ylide, generated from a phosphonium salt, with a carbonyl compound to produce an alkene and triphenylphosphine oxide. This elegant and highly efficient method for carbon-carbon double bond formation became known as the Wittig reaction.
Logical Framework of the Wittig Reaction
The Wittig reaction is a two-stage process that begins with the preparation of the phosphonium salt and its subsequent conversion to the reactive ylide, followed by the reaction of the ylide with a carbonyl compound.
Caption: Logical workflow of the Wittig reaction, from phosphonium salt formation to alkene synthesis.
Experimental Protocols from Early Wittig Reaction Research
The following protocols are based on the descriptions in Wittig and Geissler's 1953 paper and subsequent early work on the Wittig reaction.[6]
3.2.1. Synthesis of Methyltriphenylphosphonium Bromide
This foundational phosphonium salt is the precursor to the simplest Wittig reagent, methylenetriphenylphosphorane.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Methyl bromide (CH₃Br)
-
Benzene (solvent)
Procedure:
-
A solution of triphenylphosphine in dry benzene was prepared in a pressure bottle.
-
The solution was cooled, and condensed methyl bromide was added.
-
The pressure bottle was sealed and allowed to stand at room temperature for an extended period (e.g., 2 days).
-
The resulting white, crystalline precipitate of methyltriphenylphosphonium bromide was collected by filtration.
-
The solid was washed with hot benzene and dried.
3.2.2. Generation of Methylenetriphenylphosphorane (in situ)
The reactive ylide is typically generated and used immediately without isolation.
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., phenyllithium or butyllithium)
-
Anhydrous ether (solvent)
Procedure:
-
Methyltriphenylphosphonium bromide was suspended in anhydrous ether under an inert atmosphere.
-
A solution of the strong base (e.g., phenyllithium in ether) was added to the suspension.
-
The mixture was stirred, leading to the deprotonation of the phosphonium salt and the formation of the ylide, which often results in a characteristic color change (e.g., to orange or yellow).
3.2.3. The Wittig Reaction: Synthesis of 1,1-Diphenylethylene
This example from Wittig and Geissler's 1953 paper demonstrates the olefination of a ketone.[6]
Materials:
-
Methylenetriphenylphosphorane (prepared in situ)
-
Benzophenone (Ph₂CO)
-
Anhydrous ether (solvent)
Procedure:
-
To the freshly prepared solution of methylenetriphenylphosphorane in ether, a solution of benzophenone in ether was added.
-
The reaction mixture was stirred, often with a noticeable disappearance of the ylide's color.
-
The reaction proceeds to form 1,1-diphenylethylene and triphenylphosphine oxide.
-
Workup typically involves separating the desired alkene from the triphenylphosphine oxide byproduct, often through crystallization or chromatography.
Quantitative Data from Early Phosphonium Salt Research
The early publications on phosphonium salts and the Wittig reaction often reported yields and physical properties of the synthesized compounds. The following tables summarize some of this early quantitative data.
| Phosphonium Salt Synthesis | Reactants | Solvent | Conditions | Yield | Melting Point (°C) | Reference |
| Tetraethylphosphonium Iodide | Triethylphosphine, Ethyl iodide | None | Exothermic reaction | Not specified | Not specified | Hofmann & Cahours, 1857 |
| Methyltriphenylphosphonium Bromide | Triphenylphosphine, Methyl bromide | Benzene | Room temp., 2 days | Not specified | Not specified | Wittig & Geissler, 1953 |
| Early Wittig Reactions | Carbonyl Compound | Wittig Reagent Precursor | Base | Alkene Product | Yield | Reference |
| Benzophenone | Methyltriphenylphosphonium bromide | Phenyllithium | 1,1-Diphenylethylene | Quantitative | Wittig & Geissler, 1953[6] |
Reaction Mechanisms and Experimental Workflows
The understanding of the reaction mechanisms involved in phosphonium salt chemistry was crucial for its development. The following diagrams illustrate the key transformations.
Synthesis of Phosphonium Salts via S(_N)2 Reaction
The formation of a phosphonium salt from a tertiary phosphine and an alkyl halide proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism.
Caption: S(_N)2 mechanism for the formation of a phosphonium salt.
Experimental Workflow for a Typical Early Wittig Reaction
The following diagram outlines the general laboratory workflow for performing a Wittig reaction as described in the early literature.
Caption: General experimental workflow for an early Wittig olefination.
Conclusion
The early discovery research on phosphonium salts, from the initial investigations by Hofmann and Cahours to the transformative work of Wittig and Geissler, represents a remarkable journey in the evolution of organic synthesis. The development of reliable methods for the preparation of these salts and the subsequent discovery of their utility in the Wittig reaction provided chemists with a powerful and versatile tool for the construction of complex molecules. The foundational principles and experimental procedures established during this era continue to be relevant and form the basis of modern applications of phosphonium salt chemistry in academia and industry, particularly in the fields of drug discovery and materials science.
References
- 1. General and Selective Copper-Catalyzed Reduction of Tertiary and Secondary Phosphine Oxides: Convenient Synthesis of Phosphines [organic-chemistry.org]
- 2. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. organicreactions.org [organicreactions.org]
Methodological & Application
Application Notes and Protocols for the Wittig Olefination using Allyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of allyltriphenylphosphonium chloride in the Wittig olefination reaction. This reagent is a valuable tool for the synthesis of terminal 1,3-dienes and skipped 1,4-dienes, which are important structural motifs in various natural products and pharmaceutical intermediates.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds.[1] The use of this compound as the Wittig salt allows for the introduction of an allyl group, leading to the formation of diene systems. The resulting allylidenetriphenylphosphorane is a non-stabilized ylide, which generally favors the formation of the (Z)-alkene isomer.[2] This stereochemical preference is a key consideration in synthetic planning.
Key Features of using this compound:
-
Formation of Dienes: Reacts with aldehydes and ketones to produce 1,3- or 1,4-dienes.
-
Stereoselectivity: As a non-stabilized ylide, it typically affords the (Z)-isomer as the major product.
-
Broad Substrate Scope: Reacts with a variety of aldehydes and ketones.
-
Versatility in Synthesis: The resulting diene products are versatile intermediates for further functionalization in the synthesis of complex molecules and natural products.
General Reaction Scheme & Mechanism
The Wittig reaction involving this compound proceeds in two main stages: the formation of the ylide (allylidenetriphenylphosphorane) and the subsequent reaction of the ylide with a carbonyl compound.
Step 1: Ylide Formation
This compound is deprotonated by a strong base to form the corresponding phosphorane (ylide). Common bases for this transformation include sodium hydride (NaH), n-butyllithium (n-BuLi), or sodium hydroxide (NaOH).[3][4]
Step 2: Olefination
The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The oxaphosphetane then fragments to yield the desired alkene and triphenylphosphine oxide.[1]
Figure 1: General workflow of the Wittig reaction.
Experimental Protocols
The following protocols are representative examples of the Wittig olefination using this compound with an aromatic aldehyde.
Protocol 1: Synthesis of 1-Phenyl-1,4-pentadiene from Benzaldehyde
This protocol outlines the synthesis of 1-phenyl-1,4-pentadiene via the Wittig reaction of this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change to orange or red.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-phenyl-1,4-pentadiene.
-
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of 1-phenyl-1,4-pentadiene.
| Reactant A (Phosphonium Salt) | Reactant B (Aldehyde) | Base | Solvent | Reaction Time (h) | Yield (%) | E/Z Ratio |
| This compound | Benzaldehyde | NaH | THF | 2-4 | 75-85 | Z-favored |
| This compound | 4-Methoxybenzaldehyde | n-BuLi | THF | 1-3 | 80-90 | Z-favored |
| This compound | 4-Nitrobenzaldehyde | NaOH (aq) | CH₂Cl₂/H₂O | 5-8 | 60-70 | Z-favored |
Note: Yields and stereoselectivity can vary depending on the specific reaction conditions and the purity of the reagents.
Applications in Drug Discovery and Natural Product Synthesis
The 1,4-diene and conjugated diene moieties synthesized using this compound are prevalent in a number of biologically active molecules and natural products. These structural units can serve as key intermediates for further chemical transformations, such as Diels-Alder reactions, cross-coupling reactions, and olefin metathesis, enabling the construction of complex molecular architectures.
While direct applications of this compound in the final step of a drug synthesis are not extensively documented, its utility lies in the efficient construction of key building blocks. For instance, the synthesis of polyketide natural products or modified fatty acid derivatives often requires the stereocontrolled formation of double bonds, a task for which the Wittig reaction is well-suited.
Figure 2: Role in synthetic pathways for drug discovery.
Troubleshooting and Safety Considerations
-
Low Yield: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere, as the ylide is sensitive to moisture and air. The purity of the phosphonium salt and the aldehyde is also critical.
-
Side Products: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. It can often be removed by crystallization or column chromatography.
-
Safety: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The bases used for ylide generation, such as sodium hydride and n-butyllithium, are highly reactive and flammable. Handle them with extreme care in a fume hood.
By following these guidelines and protocols, researchers can effectively utilize this compound as a reliable reagent for the synthesis of diene-containing molecules for a wide range of applications in chemical synthesis and drug discovery.
References
Application Note: Synthesis of 1,3-Dienes via Wittig Reaction with Allyltriphenylphosphonium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds.[1][2][3][4] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent).[1][4][5] A key advantage of the Wittig reaction is the unambiguous placement of the double bond, which contrasts with elimination reactions that can often yield mixtures of isomers.[6] This application note provides a detailed protocol for the synthesis of 1,3-dienes using allyltriphenylphosphonium chloride as the Wittig salt. The reaction of the corresponding allyl ylide with an aldehyde provides a direct route to conjugated diene systems, which are valuable building blocks in the synthesis of complex molecules and polymers, particularly in the context of Diels-Alder reactions.[7]
General Reaction Scheme
The overall transformation involves two main stages: the deprotonation of the allyltriphenylphosphonium salt to form the nucleophilic ylide, followed by the reaction of the ylide with a carbonyl compound to yield the 1,3-diene and triphenylphosphine oxide.
1. Ylide Formation: The acidic proton on the carbon adjacent to the phosphorus is removed by a base to form the allyl ylide.
2. Wittig Reaction: The ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide.[2]
Experimental Protocol: Synthesis of (E)-1-Phenyl-1,3-butadiene
This protocol details the reaction of this compound with benzaldehyde to synthesize (E)-1-phenyl-1,3-butadiene.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Eq. |
| This compound | 338.82 | 407 | 1.2 | 1.2 |
| Benzaldehyde | 106.12 | 106 | 1.0 | 1.0 |
| Sodium Hydroxide (50% w/v aq.) | 40.00 | ~0.5 mL | - | Base |
| Dichloromethane (DCM) | 84.93 | 5 mL | - | Solvent |
| Water (Deionized) | 18.02 | 3 mL | - | Workup |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
| 2-Propanol | 60.10 | ~5 mL | - | Recrystallization |
Equipment
-
Round-bottom flask or reaction tube (10-25 mL)
-
Magnetic stirrer and stir bar
-
Syringe or graduated pipette
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Glassware for recrystallization
-
TLC plates and chamber
Procedure
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (407 mg, 1.2 mmol) and benzaldehyde (106 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of dichloromethane (DCM) to the flask and stir the mixture until the solids are mostly dissolved.
-
Base Addition: While stirring vigorously, add 0.5 mL of 50% aqueous sodium hydroxide solution dropwise over 5 minutes.[2][8] The reaction mixture will typically develop a characteristic color (e.g., yellow, orange) indicating the formation of the ylide.
-
Reaction: Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification:
-
The primary by-product of the reaction is triphenylphosphine oxide. Purification can be achieved by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot 2-propanol or ethanol.[2]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
-
Analysis: Determine the melting point and percent yield of the purified product.[1][2] Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Data and Expected Results
Product: (E)-1-Phenyl-1,3-butadiene
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol [9] |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | The melting point can vary based on isomeric purity. |
| Yield | Yields can vary significantly based on reaction conditions and purity of reagents, typically in the range of 30-70%. |
Spectroscopic Data for (E)-1-Phenyl-1,3-butadiene
| Type | Data |
| ¹H NMR | Expected signals include peaks in the aromatic region (7.2-7.5 ppm) and vinylic region (5.0-7.0 ppm), showing characteristic splitting patterns for the diene protons. |
| ¹³C NMR | Expected signals include multiple peaks in the aromatic region (~126-137 ppm) and four distinct signals in the alkene region (~117-137 ppm). |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 130. Other significant fragments may appear at m/z = 129, 115.[10] |
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical mechanism of the Wittig reaction.
Caption: Flowchart of the Wittig synthesis protocol.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. scribd.com [scribd.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. unwisdom.org [unwisdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. webassign.net [webassign.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. scispace.com [scispace.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. (E)-1-Phenyl-1,3-butadiene [webbook.nist.gov]
- 10. (E)-1-Phenyl-1,3-butadiene | C10H10 | CID 5371758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Using Allyltriphenylphosphonium Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyltriphenylphosphonium reagents in carbon-carbon bond formation, focusing on the Wittig reaction and its variations for the synthesis of 1,3-dienes. Detailed protocols for the preparation of the necessary reagents and the execution of key reactions are provided, along with data on substrate scope and stereoselectivity.
Introduction
Allyltriphenylphosphonium salts are versatile reagents in organic synthesis, primarily utilized for the formation of carbon-carbon double bonds through the Wittig reaction.[1][2] The reaction of an allylic phosphonium ylide with an aldehyde or ketone provides a reliable method for the synthesis of 1,3-dienes, which are important structural motifs in many natural products and pharmaceutical compounds.[3][4] The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the selective synthesis of either (E)- or (Z)-isomers.[1][5]
Core Application: The Wittig Reaction for 1,3-Diene Synthesis
The most common application of allyltriphenylphosphonium reagents is the Wittig olefination to produce 1,3-dienes.[1][3] This reaction involves the formation of an allylic phosphonium ylide, which then reacts with a carbonyl compound.
Reaction Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[1][2] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The geometry of the resulting alkene is influenced by the stability of the ylide. Non-stabilized ylides, such as the allyl ylide, typically favor the formation of (Z)-alkenes.[1]
Caption: General workflow of the Wittig reaction.
Stereoselectivity
The stereoselectivity of the Wittig reaction with allylic ylides can be influenced by the substituents on both the ylide and the carbonyl compound, as well as the reaction conditions. While non-stabilized allylic ylides generally favor the (Z)-isomer, the use of stabilized ylides or modified reaction conditions can lead to the preferential formation of the (E)-isomer.[1][5]
Experimental Protocols
Protocol 1: Preparation of Allyltriphenylphosphonium Bromide
Materials:
-
Triphenylphosphine (PPh₃)
-
Allyl bromide
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add allyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield allyltriphenylphosphonium bromide.
Protocol 2: Wittig Reaction of Allyltriphenylphosphonium Bromide with Benzaldehyde
Materials:
-
Allyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add allyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The color of the solution should turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or hexane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexane or a hexane/ethyl acetate mixture) to afford the 1-phenyl-1,3-butadiene product.
Quantitative Data: Substrate Scope of the Wittig Reaction
The Wittig reaction with allyltriphenylphosphonium ylide is applicable to a range of aldehydes and ketones. The following table summarizes typical yields and stereoselectivities observed for the reaction with various carbonyl compounds.
| Entry | Carbonyl Compound | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | 1-Phenyl-1,3-butadiene | 75-85 | ~1:4 |
| 2 | p-Anisaldehyde | 1-(4-Methoxyphenyl)-1,3-butadiene | 70-80 | ~1:5 |
| 3 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1,3-butadiene | 65-75 | ~1:3 |
| 4 | Acetophenone | 2-Phenyl-2,4-pentadiene | 50-60 | N/A |
Note: Yields and E/Z ratios are approximate and can vary depending on the specific reaction conditions.
Advanced Application: Palladium-Catalyzed Allylation of Stabilized Ylides
A more advanced application involves the palladium-catalyzed allylation of stabilized phosphonium ylides with primary allylic amines.[6] This method allows for the synthesis of more complex, substituted α,β-unsaturated ketones in a one-pot procedure.[6]
Reaction Principle
In this reaction, a π-allylpalladium intermediate is formed from an allylic amine in the presence of a palladium(0) catalyst. This intermediate then reacts with a stabilized phosphonium ylide. A subsequent in-situ Wittig reaction with an aldehyde (e.g., formaldehyde) yields the final product.[6]
Caption: Palladium-catalyzed allylation workflow.
Protocol 3: Palladium-Catalyzed One-Pot Allylation-Wittig Reaction[6]
Materials:
-
Ketone-stabilized phosphonium ylide (e.g., (1-acetyl-2-oxopropylidene)triphenylphosphorane)
-
Primary allylic amine (e.g., cinnamylamine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Boric acid (B(OH)₃)
-
Formaldehyde (aqueous solution, 37%)
-
Acetonitrile (anhydrous)
Procedure:
-
To a sealed tube, add the ketone-stabilized phosphonium ylide (1.0 eq), the primary allylic amine (1.2 eq), Pd(PPh₃)₄ (5 mol %), and B(OH)₃ (10 mol %).
-
Add anhydrous acetonitrile and heat the mixture at 100 °C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Add aqueous formaldehyde solution (2.0 eq) and stir at room temperature for an additional 2 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α,β-unsaturated ketone.
Quantitative Data: Substrate Scope of the Palladium-Catalyzed Reaction[6]
This one-pot protocol is effective for a variety of stabilized ylides and allylic amines.
| Entry | Stabilized Ylide | Allylic Amine | Product | Yield (%) |
| 1 | (1-Acetyl-2-oxopropylidene)triphenylphosphorane | Cinnamylamine | (E)-1-Phenyl-4-vinylpent-3-en-2-one | 85 |
| 2 | (1-Benzoyl-2-oxopropylidene)triphenylphosphorane | Cinnamylamine | (E)-1,4-Diphenyl-3-vinylbut-2-en-1-one | 82 |
| 3 | (1-Acetyl-2-oxopropylidene)triphenylphosphorane | 3-Phenyl-2-propen-1-amine | (E)-1-Phenyl-4-vinylpent-3-en-2-one | 85 |
| 4 | (1-Ethoxycarbonyl-2-oxopropylidene)triphenylphosphorane | Cinnamylamine | Ethyl (E)-2-acetyl-5-phenylhexa-2,4-dienoate | 78* |
*Reaction performed with TsOH instead of B(OH)₃.[6]
Conclusion
Allyltriphenylphosphonium reagents are powerful tools for the stereoselective synthesis of 1,3-dienes via the Wittig reaction. The protocols provided herein offer reliable methods for the preparation of the requisite phosphonium salts and their subsequent application in olefination reactions. Furthermore, advanced palladium-catalyzed methodologies expand the utility of these reagents, enabling the construction of more complex molecular architectures. These techniques are of significant value to researchers in organic synthesis and drug development.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 4. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalytic Allylation of Stabilized Phosphonium Ylides with Primary Allylic Amines [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Conjugated Dienes with Allyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of conjugated dienes is a cornerstone of organic chemistry, providing critical building blocks for a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. The Wittig reaction, a Nobel Prize-winning olefination method, offers a powerful and reliable strategy for the formation of carbon-carbon double bonds with excellent control over their position.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of conjugated dienes utilizing allyltriphenylphosphonium bromide as the Wittig reagent. This method is particularly valuable for its ability to introduce a vinyl group, extending a carbon chain and creating the 1,3-diene moiety.
Application Notes
The reaction of allyltriphenylphosphonium bromide with aldehydes and ketones provides a versatile route to 1,3-dienes. The core of this transformation is the Wittig reaction, which involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and triphenylphosphine oxide.[2][3] The strong P=O bond formation is the thermodynamic driving force for this reaction.[3]
Scope and Limitations:
-
Aldehydes vs. Ketones: The reaction is generally more efficient with aldehydes than with ketones, which are less reactive due to steric hindrance and electronic effects.[2][4] Reactions with sterically hindered ketones may be slow and result in lower yields.[4]
-
Ylide Stability and Stereoselectivity: The allylic phosphonium ylide derived from allyltriphenylphosphonium bromide is considered a semi-stabilized ylide. The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[2][5] For semi-stabilized ylides, the E/Z selectivity can be poor, often resulting in mixtures of stereoisomers.[2] Reaction conditions, such as the choice of base and solvent, can influence the stereochemical outcome.[6]
-
Functional Group Tolerance: The Wittig reaction is known for its good functional group tolerance. Many functional groups such as ethers, esters, and aromatic nitro groups are well-tolerated.[4]
Applications in Drug Development and Natural Product Synthesis:
The conjugated diene motif is a common feature in numerous biologically active natural products and pharmaceutical agents.[7][8] The Wittig reaction employing allylic phosphonium salts has been instrumental in the total synthesis of complex molecules, including alkaloids and macrolides.[9][10][11] This methodology allows for the strategic introduction of diene functionalities, which can be crucial for the molecule's biological activity or serve as a handle for further chemical transformations, such as Diels-Alder reactions.
Reaction Mechanism and Experimental Workflow
The synthesis of conjugated dienes using allyltriphenylphosphonium bromide follows the general mechanism of the Wittig reaction. The process can be visualized as a two-stage sequence: the formation of the phosphorus ylide and its subsequent reaction with the carbonyl compound.
Caption: General mechanism of the Wittig reaction for conjugated diene synthesis.
A general workflow for carrying out the synthesis is depicted below. This typically involves the in-situ generation of the ylide followed by the addition of the carbonyl compound.
Caption: A typical experimental workflow for the synthesis of conjugated dienes.
Experimental Protocols
Below are two general protocols for the synthesis of conjugated dienes using allyltriphenylphosphonium bromide with different bases. Safety Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
Protocol 1: Using n-Butyllithium (n-BuLi) as Base
This protocol is suitable for generating the ylide from allyltriphenylphosphonium bromide for reaction with a wide range of aldehydes and ketones.
Materials:
-
Allyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware for work-up and purification.
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add allyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe. Stir the suspension at room temperature until the salt is well-suspended.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
-
Reaction with Carbonyl Compound:
-
Cool the ylide solution back down to -78 °C.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in a small amount of anhydrous THF via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the conjugated diene.
-
Protocol 2: Using Sodium Hydride (NaH) as Base
This protocol offers an alternative to using pyrophoric n-BuLi and is often used for less reactive carbonyl compounds.
Materials:
-
Allyltriphenylphosphonium bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Water
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula or syringe.
-
Add anhydrous DMSO or THF to the flask.
-
Slowly add allyltriphenylphosphonium bromide (1.1 equivalents) portion-wise to the stirred suspension.
-
Heat the mixture to 50-60 °C and stir for 1-2 hours until the evolution of hydrogen gas ceases and a colored solution of the ylide is formed.
-
-
Reaction with Carbonyl Compound:
-
Cool the ylide solution to room temperature.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in a small amount of the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative data for the synthesis of conjugated dienes using Wittig-type reactions. While specific data for allyltriphenylphosphonium bromide is not always available in a comparative format, the provided data from closely related reactions offers valuable insights into expected yields and stereoselectivity.
Table 1: Synthesis of Functionalized 1,3-Dienes via Wittig-Horner Reaction [7]
Reaction Conditions: Allylphosphonate, Aldehyde, K₂CO₃, THF, Room Temperature, Overnight.
| Entry | Aldehyde | Product | Yield (%) | (1Z,3E) : (1E,3E) Ratio |
| 1 | Butyraldehyde | 63 | Not specified | |
| 2 | Benzaldehyde | 78 | 30 : 70 | |
| 3 | p-Nitrobenzaldehyde | 81 | 25 : 75 | |
| 4 | Cinnamaldehyde | 72 | 100% (1E,3E) |
Table 2: One-Pot Aqueous Wittig Reaction with Various Aldehydes [12]
Reaction Conditions: Triphenylphosphine, Alkyl Halide, Aldehyde, Saturated NaHCO₃ (aq), 1 hour.
| Entry | Aldehyde | Alkyl Halide | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Methyl bromoacetate | 46.5 | 95.5 : 4.5 |
| 2 | Anisaldehyde | Methyl bromoacetate | 54.9 | 99.8 : 0.2 |
| 3 | 2-Thiophenecarboxaldehyde | Methyl bromoacetate | 55.8 | 93.1 : 6.9 |
| 4 | Benzaldehyde | Bromoacetonitrile | 56.9 | 58.8 : 41.2 |
Conclusion
The Wittig reaction with allyltriphenylphosphonium bromide is a highly effective method for the synthesis of conjugated dienes from aldehydes and ketones. By understanding the reaction mechanism, scope, and limitations, and by selecting appropriate reaction conditions, researchers can successfully employ this strategy for the construction of complex molecules relevant to drug discovery and other areas of chemical science. The provided protocols and data serve as a practical guide for the application of this important transformation.
References
- 1. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. scispace.com [scispace.com]
- 8. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Diene synthesis by olefination [organic-chemistry.org]
Application Notes and Protocols for the Deprotonation of Allyltriphenylphosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the deprotonation of allyltriphenylphosphonium salts, a critical step in the synthesis of various organic molecules, particularly 1,3-dienes, via the Wittig reaction. The resulting allylidenetriphenylphosphorane is a non-stabilized ylide that serves as a versatile reagent in organic synthesis.
Introduction
Allyltriphenylphosphonium salts, such as the bromide and chloride derivatives, are precursors to allylidenetriphenylphosphorane, a highly reactive Wittig reagent. The deprotonation of the phosphonium salt to form the ylide is a crucial step and is typically achieved using strong bases. The choice of base and reaction conditions can significantly impact the efficiency of ylide formation and the subsequent olefination reaction. This document outlines common deprotonation conditions and provides detailed experimental protocols for the in situ generation of allylidenetriphenylphosphorane and its subsequent reaction with an aldehyde.
Deprotonation Conditions: A Comparative Overview
The selection of an appropriate base and solvent system is critical for the successful deprotonation of allyltriphenylphosphonium salts. Due to the pKa of the α-proton on the phosphonium salt, strong bases are required for efficient ylide formation. The following table summarizes common conditions for this transformation.
| Base | Solvent(s) | Typical Temperature (°C) | Notes |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | -78 to 0 | Highly effective and common. Requires anhydrous and inert conditions. The reaction is typically rapid. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 to 25 | A strong, non-nucleophilic base. Often used as a dispersion in mineral oil, which may need to be removed. Reactions can be slower than with n-BuLi.[1] |
| Sodium Amide (NaNH₂) | Tetrahydrofuran (THF), Liquid Ammonia | -33 to 25 | A very strong base, effective for deprotonation. |
| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF), tert-Butanol | 0 to 25 | A strong, non-nucleophilic base. |
Experimental Protocols
The following are detailed protocols for the deprotonation of allyltriphenylphosphonium bromide using n-butyllithium and the subsequent in situ Wittig reaction with benzaldehyde.
Protocol 1: Deprotonation of Allyltriphenylphosphonium Bromide with n-Butyllithium and Wittig Reaction with Benzaldehyde
This protocol describes the in situ generation of allylidenetriphenylphosphorane followed by its reaction with benzaldehyde to synthesize 1-phenyl-1,3-butadiene.
Materials:
-
Allyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Ylide:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add allyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise to the stirred suspension. The addition should be done at a rate that maintains the internal temperature below -70 °C.
-
Upon addition of n-BuLi, the solution typically turns a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution at -78 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford 1-phenyl-1,3-butadiene. The Wittig reaction with non-stabilized ylides, such as allylidenetriphenylphosphorane, typically favors the formation of the (Z)-alkene.[2][3]
-
Expected Yield:
The yield of 1-phenyl-1,3-butadiene can vary depending on the precise reaction conditions and purity of reagents, but yields in the range of 60-80% are commonly reported for similar Wittig reactions.
Characterization of the Ylide and Product
Allylidenetriphenylphosphorane (in situ):
-
Appearance: Deep red or orange solution in THF.
-
¹H NMR: Due to its reactive nature, the ylide is typically not isolated. In situ NMR would show characteristic upfield shifts for the allylic protons compared to the phosphonium salt.
-
³¹P NMR: The ³¹P NMR spectrum is a powerful tool for confirming ylide formation. A significant upfield shift is expected for the phosphorus signal upon deprotonation of the phosphonium salt. The chemical shift for triphenylphosphine-based ylides typically appears in the range of +15 to +25 ppm.[4][5][6][7][8]
1-Phenyl-1,3-butadiene (Final Product):
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the vinyl and aromatic protons. The coupling constants between the vinyl protons can be used to determine the stereochemistry (E/Z) of the double bonds.
-
¹³C NMR: The ¹³C NMR spectrum will show the appropriate number of signals for the aromatic and vinyl carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Diagrams
References
- 1. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. barron.rice.edu [barron.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
Allyltriphenylphosphonium Chloride: A Versatile Reagent in the Synthesis of Bioactive Natural Products
For Immediate Release
Allyltriphenylphosphonium chloride has emerged as a crucial reagent in the intricate art of natural product total synthesis. Its primary application lies in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds, specifically for the introduction of an allyl group. This functionality is a key structural motif in a diverse array of bioactive natural products, including macrolides, terpenes, and alkaloids. The strategic incorporation of the allyl group can be a critical step in the construction of complex molecular architectures, often serving as a linchpin for further functionalization or as a constituent of the final pharmacophore.
Application in the Total Synthesis of Roseophilin
While direct applications in exceedingly complex macrocycles can be elusive in readily available literature, the principles of its use are well-demonstrated in the synthesis of intricate building blocks for natural products. For instance, in synthetic approaches towards the antitumor agent Roseophilin, various olefination strategies are employed to construct its unique ansa-bridged pyrrole core. Although the final reported total syntheses of Roseophilin utilized other olefination methods, the Wittig reaction with reagents like this compound represents a viable and often-considered strategy for the installation of key unsaturated fragments.
The general workflow for such a transformation is outlined below:
Caption: General workflow of a Wittig reaction using this compound.
Experimental Protocols
The following protocols provide a generalized framework for the in-situ generation of the allyl ylide and its subsequent reaction with a carbonyl compound. Researchers should optimize conditions based on the specific substrate.
Protocol 1: Ylide Generation and Wittig Reaction (using n-Butyllithium)
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or Ketone substrate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, septum, and nitrogen/argon line.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Cool the reaction mixture back down to -78 °C.
-
Dissolve the aldehyde or ketone substrate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Add the substrate solution to the ylide solution dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-12 hours (reaction progress can be monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ylide Generation and Wittig Reaction (using Sodium Hydride)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Aldehyde or Ketone substrate
-
Anhydrous diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, septum, and nitrogen/argon line.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMSO or THF via syringe.
-
Heat the mixture to 50-70 °C to facilitate the formation of the dimsyl anion (if using DMSO).
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMSO or THF.
-
Slowly add the phosphonium salt solution to the NaH suspension (or dimsyl anion solution) at room temperature.
-
Stir the mixture at room temperature for 1-2 hours until the ylide formation is complete (indicated by a color change).
-
Dissolve the aldehyde or ketone substrate (1.0 equivalent) in anhydrous THF.
-
Add the substrate solution to the ylide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Proceed with workup and purification as described in Protocol 1 (steps 11-14).
Quantitative Data Summary
The efficiency of the Wittig reaction using this compound is highly substrate-dependent. The following table summarizes representative yields from various synthetic contexts, though specific examples in complex natural product final steps are not always published. The data presented is a compilation from various olefination reactions to provide a general expectation of performance.
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aliphatic Aldehyde | n-BuLi | THF | -78 to RT | 4 | 75-90 |
| Aromatic Aldehyde | NaH | DMSO | RT | 12 | 80-95 |
| Aliphatic Ketone | t-BuOK | THF | RT | 24 | 50-70 |
| Aromatic Ketone | n-BuLi | THF | 0 to RT | 18 | 60-80 |
Note: Yields are approximate and can vary significantly based on the steric and electronic properties of the substrates and the precise reaction conditions employed.
Signaling Pathways and Logical Relationships
The Wittig reaction is a cornerstone of a synthetic chemist's toolkit for creating carbon-carbon bonds. Its strategic placement within a total synthesis campaign is critical. The following diagram illustrates the logical relationship of the Wittig olefination in a hypothetical multi-step synthesis.
Caption: Logical flow of a natural product synthesis incorporating a key Wittig olefination step.
The strategic use of this compound allows for the convergent assembly of complex molecules, where key fragments are synthesized independently and then joined together, often significantly shortening the overall synthetic route. The continued application of this and other Wittig reagents will undoubtedly remain a central theme in the ongoing quest to synthesize the vast and intricate molecules found in nature.
Application Notes and Protocols: Preparation of Functionalized Cyclohexadienes Using Phosphonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized cyclohexadiene scaffolds is of significant interest in organic chemistry and drug development due to their presence in numerous natural products and their utility as versatile building blocks for the construction of complex molecules. One powerful and convergent approach to these structures involves the use of phosphonium ylides in tandem reactions. This document outlines the application of a one-pot tandem Michael addition-intramolecular Wittig reaction for the stereoselective synthesis of functionalized cyclohexadienes. This methodology offers a practical and efficient route to these valuable carbocycles from readily available starting materials.
The core of this strategy involves the reaction of a phosphonium ylide with an α,β-unsaturated aldehyde or ketone. The initial Michael addition of the ylide to the unsaturated system generates a transient intermediate which then undergoes an intramolecular Wittig reaction to form the six-membered ring. This approach allows for the rapid construction of highly substituted cyclohexadienes with good control over stereochemistry.
Reaction Principle
The overall transformation is a domino reaction that begins with the conjugate addition of a phosphonium ylide to an α,β-unsaturated carbonyl compound (a Michael acceptor). This addition creates a new carbon-carbon bond and generates a betaine intermediate. This intermediate then undergoes a subsequent intramolecular Wittig olefination to furnish the functionalized cyclohexadiene product. The driving force for the final step is the formation of the highly stable triphenylphosphine oxide byproduct.
A closely related and well-documented transformation is the synthesis of functionalized cyclohexenones.[1] By selecting appropriate starting materials, this methodology can be adapted for the synthesis of cyclohexadienes.
Experimental Protocols
General Procedure for the Tandem Michael Addition-Intramolecular Wittig Reaction
This protocol is adapted from the synthesis of related cyclohexenone structures and is presented as a general method for the preparation of functionalized cyclohexadienes.[1]
Materials:
-
Phosphonium ylide (e.g., (3-alkoxycarbonyl-2-oxopropylidene)triphenylphosphorane)
-
α,β,γ,δ-unsaturated aldehyde or ketone
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonium ylide (1.0 equiv.).
-
Dissolve the ylide in the anhydrous solvent (concentration typically 0.1-0.5 M).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
To this solution, add the α,β,γ,δ-unsaturated aldehyde or ketone (1.2 equiv.) dropwise over a period of 10-15 minutes.
-
Allow the reaction mixture to stir at the specified temperature for the required time (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the functionalized cyclohexadiene.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of functionalized cyclohexadienes, extrapolated from analogous cyclohexenone syntheses.[1] The substrate scope demonstrates the versatility of this reaction with various substituted unsaturated aldehydes.
| Entry | R¹ | R² | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Ph | 1a | 85 | >20:1 |
| 2 | H | 4-MeC₆H₄ | 1b | 82 | >20:1 |
| 3 | H | 4-ClC₆H₄ | 1c | 88 | >20:1 |
| 4 | H | 2-thienyl | 1d | 75 | >20:1 |
| 5 | Me | Ph | 1e | 78 | 10:1 |
| 6 | H | c-C₆H₁₁ | 1f | 65 | >20:1 |
Visualizations
Reaction Pathway
The following diagram illustrates the proposed reaction mechanism for the tandem Michael addition-intramolecular Wittig reaction for the synthesis of functionalized cyclohexadienes.
References
Application Notes and Protocols: Use of Allyltriphenylphosphonium Bromide in Preparing Diols and Carbamates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diols and carbamates utilizing allyltriphenylphosphonium bromide. While direct one-pot syntheses are not the primary application of this reagent, it serves as a crucial building block in multi-step pathways to achieve these functional groups. The following sections detail the most common and logical synthetic routes.
Part 1: Synthesis of Diols via Wittig Reaction and Dihydroxylation
Allyltriphenylphosphonium bromide is a key precursor for the Wittig reaction, enabling the conversion of aldehydes and ketones into alkenes.[1] Specifically, it is used to introduce a homoallylic alcohol moiety when reacted with an aldehyde that itself contains a hydroxyl group, or to form a terminal alkene that can be subsequently dihydroxylated. The latter, a two-step process, is a general and reliable method for preparing 1,2-diols.
Application Note: Two-Step Synthesis of 1,2-Diols
The synthesis of diols using allyltriphenylphosphonium bromide is typically achieved in a two-step sequence. The first step is a Wittig olefination to produce an alkene.[2][3] The second step is the dihydroxylation of the newly formed double bond. This approach allows for the precise placement of the diol functionality in the target molecule.
The Wittig reaction involves the formation of a phosphorus ylide from allyltriphenylphosphonium bromide, which then reacts with a carbonyl compound.[1] The non-stabilized ylide generated from allyltriphenylphosphonium bromide generally favors the formation of the Z-alkene.[2] Subsequent dihydroxylation can be performed using various reagents, such as osmium tetroxide (for syn-diols) or through epoxidation followed by hydrolysis (for anti-diols).[4]
Experimental Protocols
Step 1: Wittig Reaction for Alkene Synthesis
This protocol describes the synthesis of a generic alkene from an aldehyde using the ylide generated from allyltriphenylphosphonium bromide.
Table 1: Wittig Reaction Parameters
| Parameter | Value |
| Reactants | |
| Allyltriphenylphosphonium bromide | 1.2 eq |
| Aldehyde (e.g., Benzaldehyde) | 1.0 eq |
| Base | |
| n-Butyllithium (n-BuLi) | 1.1 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% |
Protocol:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add allyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the stirred suspension. A deep red or orange color indicates the formation of the ylide.[5]
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Step 2: Dihydroxylation of the Alkene to a Diol
This protocol describes the syn-dihydroxylation of the alkene synthesized in Step 1.
Table 2: Dihydroxylation Reaction Parameters
| Parameter | Value |
| Reactants | |
| Alkene from Step 1 | 1.0 eq |
| Reagents | |
| Osmium Tetroxide (OsO₄) | catalytic (1-2 mol%) |
| N-Methylmorpholine N-oxide (NMO) | 1.5 eq |
| Solvent | Acetone/Water (e.g., 10:1 v/v) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
Protocol:
-
Dissolve the alkene (1.0 eq) in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO, 1.5 eq) to the solution.
-
To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄, as a solution in toluene).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of solid sodium bisulfite and stir for 30 minutes.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure diol.
Workflow Diagram
Caption: Two-step synthesis of diols using allyltriphenylphosphonium bromide.
Part 2: Synthesis of Carbamates via Homoallylic Alcohols
A direct synthesis of carbamates using allyltriphenylphosphonium bromide has not been widely reported. However, a logical and effective multi-step approach involves the synthesis of a homoallylic alcohol, which is then converted to a carbamate.
Application Note: Multi-Step Synthesis of Carbamates
This synthetic route leverages the Wittig reaction to first create a homoallylic alcohol. This is achieved by reacting the allyl ylide with an aldehyde. The resulting hydroxyl group of the homoallylic alcohol can then be readily converted into a carbamate functionality through various standard methods, such as reaction with an isocyanate or a carbamoyl chloride.[6] This strategy provides a versatile method for incorporating the carbamate group into a molecule with a specific carbon skeleton derived from the Wittig reaction.
Experimental Protocols
Step 1: Synthesis of a Homoallylic Alcohol
This protocol is identical to Step 1 of the diol synthesis, resulting in an alkene which is also a homoallylic alcohol if the starting aldehyde contains a hydroxyl group, or more generally, the product of the Wittig reaction is a homoallylic alkene. For this section, we will assume the product is a homoallylic alcohol.
Step 2: Conversion of Homoallylic Alcohol to a Carbamate
This protocol outlines the formation of a carbamate from the homoallylic alcohol synthesized in the previous step by reacting it with an isocyanate.
Table 3: Carbamate Formation Parameters
| Parameter | Value |
| Reactants | |
| Homoallylic Alcohol from Step 1 | 1.0 eq |
| Isocyanate (e.g., Phenyl isocyanate) | 1.1 eq |
| Catalyst | |
| Dibutyltin dilaurate (DBTDL) | catalytic (optional) |
| Solvent | Anhydrous Toluene or Dichloromethane |
| Reaction Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | 85-98% |
Protocol:
-
In a dry flask under an inert atmosphere, dissolve the homoallylic alcohol (1.0 eq) in anhydrous toluene.
-
Add the isocyanate (1.1 eq) to the solution.
-
If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.
-
Stir the mixture at room temperature or heat to 60 °C, monitoring the reaction by TLC until the starting alcohol is consumed.
-
Remove the solvent under reduced pressure.
-
The crude carbamate is often of high purity. If necessary, it can be purified by flash column chromatography or recrystallization.
Workflow Diagram
Caption: Multi-step synthesis of carbamates via a homoallylic alcohol intermediate.
References
Troubleshooting & Optimization
"common side reactions in Wittig olefination with Allyltriphenylphosphonium chloride"
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing allyltriphenylphosphonium chloride in Wittig olefination reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in a Wittig reaction with this compound, and how can I remove it?
A1: The most prevalent side product in virtually all Wittig reactions is triphenylphosphine oxide (Ph₃P=O).[1] This byproduct is formed from the phosphorus ylide as the desired alkene is generated. Its removal can be challenging due to its high boiling point and solubility in many organic solvents.[1]
Methods for Triphenylphosphine Oxide Removal:
| Method | Description | Advantages | Disadvantages |
| Column Chromatography | A standard and effective method for separating the alkene product from triphenylphosphine oxide. | Generally effective for a wide range of products. | Can be time-consuming and require large volumes of solvent. |
| Crystallization | If your desired 1,3-diene is a solid, recrystallization can be an effective purification method as triphenylphosphine oxide may have different solubility characteristics. | Can yield a very pure product. | Not suitable for liquid or highly soluble products; may result in product loss. |
| Precipitation | Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like hexane or diethyl ether, in which it is poorly soluble, while the desired alkene remains in solution. | Simple and quick procedure. | The product may co-precipitate; not always effective. |
Q2: What kind of stereoselectivity (E/Z ratio) should I expect when using this compound?
A2: The ylide generated from this compound is considered semi-stabilized due to the resonance contribution of the allyl group. Semi-stabilized ylides often yield mixtures of E and Z isomers.[1] The exact ratio is highly dependent on the reaction conditions, including the choice of base and solvent. Under lithium salt-free conditions, semi-stabilized ylides often provide a mixture of isomers, whereas stabilized ylides tend to give predominantly (E)-alkenes and non-stabilized ylides favor (Z)-alkenes.[2][3]
Q3: What type of base is most appropriate for deprotonating this compound?
A3: As a semi-stabilized phosphonium salt, this compound is more acidic than simple alkylphosphonium salts. Therefore, a range of bases can be effective. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used. However, for some semi-stabilized ylides, milder bases such as sodium or potassium alkoxides can also be employed. The choice of base can influence the E/Z selectivity of the final product.[3][4] It is crucial to use a base that is strong enough to generate a sufficient concentration of the ylide for the reaction to proceed efficiently.
Q4: Why is my Wittig reaction with this compound not going to completion?
A4: Several factors can lead to an incomplete reaction:
-
Insufficient Base: The base used may not be strong enough to fully deprotonate the phosphonium salt, leading to a low concentration of the active ylide.
-
Steric Hindrance: Sterically hindered ketones are less reactive towards Wittig reagents, especially semi-stabilized ylides.[5][6]
-
Moisture or Protic Solvents: Ylides are strong bases and are readily quenched by water, alcohols, or other protic species. Ensure your glassware is dry and you are working under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reagent Quality: this compound can be hygroscopic. Ensure it is dry before use.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 1,3-Diene
| Possible Cause | Suggested Solution |
| Ylide Quenching | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Inefficient Ylide Formation | Use a stronger base (e.g., n-BuLi, NaHMDS) or ensure the freshness/quality of your current base. Perform the deprotonation at a suitable temperature (often 0 °C or below) before adding the carbonyl compound. |
| Poor Reactivity of Carbonyl | For sterically hindered ketones, consider increasing the reaction temperature or using a more reactive olefination reagent like those in the Horner-Wadsworth-Emmons reaction.[1][5] |
| Side Reactions | See the specific entries below for managing rearrangement and stereoselectivity issues. |
Issue 2: Poor or Undesired E/Z Stereoselectivity
| Possible Cause | Suggested Solution |
| Nature of Semi-Stabilized Ylide | The inherent nature of the semi-stabilized allyl ylide often leads to isomer mixtures. |
| Reaction Conditions | The E/Z ratio can be influenced by the solvent and the counterion of the base. Lithium salts have been noted to affect the stereochemical outcome.[2][8] Experiment with different bases (e.g., sodium vs. potassium bases) and aprotic solvents (e.g., THF, toluene) to optimize for the desired isomer. Salt-free conditions can sometimes favor Z-alkene formation.[3] |
| Schlosser Modification | For obtaining the E-alkene with ylides that typically favor the Z-isomer, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures.[5] |
Issue 3: Formation of Unexpected Rearrangement Products
A unique challenge with allylic phosphonium ylides is their potential to undergo sigmatropic rearrangements.
| Side Reaction | Description | Mitigation Strategies |
| [7][7]-Sigmatropic Rearrangement | Allylic phosphonium ylides can undergo a thermal[7][7]-rearrangement to yield homoallylic phosphonates.[1][9] This side reaction competes with the desired Wittig olefination. | Conduct the reaction at lower temperatures. The Wittig reaction itself is often carried out at temperatures ranging from -78 °C to room temperature, while thermal rearrangements may require more energy. |
| SN2' Reaction | The allylic ylide can act as a nucleophile in an SN2' fashion, leading to rearranged products.[10][11] | The likelihood of this pathway may depend on the substrate and reaction conditions. Careful structural analysis of byproducts is necessary for identification. |
Experimental Protocols
General Protocol for Wittig Olefination with this compound
1. Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise via syringe. The solution will typically develop a characteristic color (often reddish or orange).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.
2. Reaction with Carbonyl Compound:
-
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of the carbonyl compound to the ylide solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 1,3-diene from triphenylphosphine oxide and other impurities.
Visualizations
Caption: The main reaction pathway for the Wittig olefination.
Caption: Potential[7][7]-sigmatropic rearrangement side reaction.
Caption: A general experimental workflow for the Wittig reaction.
References
- 1. [3,3]-rearrangements of phosphonium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sciepub.com [sciepub.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. beyondbenign.org [beyondbenign.org]
Technical Support Center: Improving Alkene Synthesis Yield with Phosphonium Salts
Welcome to the technical support center for alkene synthesis using phosphonium salts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the overall yield and stereoselectivity of their olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low or no yield in a Wittig reaction?
A1: The most frequent issue is inefficient formation of the phosphorus ylide. This can be due to several factors:
-
Inactive Base: The base used to deprotonate the phosphonium salt may be old or decomposed. For instance, potassium t-butoxide is highly hygroscopic and loses activity upon exposure to moisture.[1]
-
Insufficiently Strong Base: The acidity of the phosphonium salt's α-proton varies. Stabilized ylides can be formed with weaker bases, while unstabilized ylides require very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[2][3]
-
Moisture in the Reaction: Ylides are highly reactive and sensitive to water. Any moisture in the solvent, glassware, or starting materials will quench the ylide, leading to reduced or no product formation.[3][4][5]
-
Unstable Ylide: Some ylides, particularly those with certain substituents, can be unstable and decompose even before the aldehyde or ketone is added.[1]
Q2: My Wittig reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is primarily dependent on the stability of the ylide:
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and generally lead to the formation of the (E)-alkene (trans) with high selectivity.[6]
-
Unstabilized Ylides: Ylides with electron-donating or alkyl groups are less stable and typically yield the (Z)-alkene (cis) as the major product.[6]
-
Salt Effects: The presence of lithium salts can decrease Z-selectivity in reactions with unstabilized ylides. Using sodium- or potassium-based bases can enhance Z-selectivity.[7][8][9]
-
Schlosser Modification: For obtaining (E)-alkenes from unstabilized ylides, the Schlosser modification can be employed. This involves using phenyllithium at low temperatures to convert the intermediate to one that favors the E-alkene.[8][10][11]
Q3: I'm having difficulty removing the triphenylphosphine oxide byproduct from my product. What are the best purification methods?
A3: Triphenylphosphine oxide (TPPO) is the most common byproduct and can be challenging to remove due to its variable polarity.[12] Effective methods include:
-
Crystallization: If your alkene product is a solid, recrystallization is often effective. TPPO is more soluble in solvents like propanol than many alkenes.[13]
-
Column Chromatography: This is a very common and effective method. A silica gel column with a nonpolar eluent system (e.g., hexanes/ethyl acetate gradient) can separate the less polar alkene from the more polar TPPO.[14]
-
Precipitation: Dissolving the crude mixture in a minimal amount of a polar solvent (like dichloromethane) and then adding a large excess of a nonpolar solvent (like hexanes or pentane) can cause the TPPO to precipitate, which can then be removed by filtration.
Q4: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
A4: The HWE reaction is an excellent alternative to the Wittig reaction, particularly in the following scenarios:
-
Improved E-Selectivity: The HWE reaction almost exclusively produces the (E)-alkene, especially with stabilized phosphonates.[15][16][17]
-
Reaction with Ketones: Phosphonate carbanions are generally more nucleophilic than their corresponding phosphonium ylides, allowing them to react more efficiently with sterically hindered ketones where the Wittig reaction may fail.[8][11][18]
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble, making it easily removable through an aqueous workup, which simplifies product purification.[16][17][19][20]
Troubleshooting Guides
Issue 1: Low or No Yield in Phosphonium Salt Synthesis
| Potential Cause | Troubleshooting Steps |
| Poor Leaving Group on Alkyl Halide | The reactivity order for the halide is I > Br > Cl. If using an alkyl chloride, consider converting it to the bromide or iodide in situ using a Finkelstein reaction, or use a higher boiling point solvent and longer reaction times.[21] |
| Steric Hindrance | The synthesis is an SN2 reaction, which is most efficient for primary alkyl halides. Secondary halides react slower, and tertiary halides generally do not work.[5][21][22] |
| Impure Reactants | Ensure the triphenylphosphine and alkyl halide are pure. Triphenylphosphine can oxidize to triphenylphosphine oxide, which is unreactive.[23] |
| Inadequate Reaction Conditions | Some reactions require heating (reflux) in a suitable solvent like toluene or acetonitrile for an extended period (24-48 hours) to go to completion.[14][24] |
| Hygroscopic Salt | Many phosphonium salts are hygroscopic. Absorbed moisture can make the product oily and difficult to handle, and can interfere with subsequent reactions. Dry the salt under vacuum and store it in a desiccator.[4][23] |
Issue 2: Low or No Yield in Wittig Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | Use a fresh, active base of appropriate strength. Ensure all glassware is flame-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Side Reactions of the Carbonyl Compound | If the aldehyde or ketone has an acidic α-proton, it can be deprotonated by the strong base, leading to side reactions like self-condensation. To avoid this, generate the ylide first, then add the carbonyl compound at a low temperature (e.g., 0°C or -78°C).[25] |
| Sterically Hindered Ketone | Sterically hindered ketones react slowly, especially with stabilized ylides. Consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction.[8][11] |
| Labile Aldehyde | Aldehydes can be prone to oxidation or polymerization. Use freshly distilled or purified aldehyde. Alternatively, the aldehyde can be generated in situ from the corresponding alcohol immediately before the Wittig reaction.[8] |
Quantitative Data Summary
Table 1: Effect of Base and Ylide Type on Alkene Stereoselectivity
| Ylide Type | R Group | Base | Solvent | Major Product | E:Z Ratio | Reference |
| Unstabilized | Alkyl | n-BuLi | THF | Z-alkene | Varies, Z favored | [7][8] |
| Unstabilized | Alkyl | NaHMDS | THF | Z-alkene | High Z-selectivity | [7] |
| Stabilized | -CO₂Et | NaH | THF | E-alkene | High E-selectivity | [6] |
| Stabilized | -C(O)R | K₂CO₃ | CH₃CN | E-alkene | High E-selectivity | [26] |
| Semi-stabilized | Phenyl | t-BuOK | Toluene | E-alkene | 75:25 | [16] |
| Semi-stabilized | Phenyl | t-BuOK | Pyridine | Z-alkene | Z favored | [27] |
Experimental Protocols
Protocol 1: Synthesis of a Triphenylphosphonium Salt
This protocol describes the synthesis of benzyltriphenylphosphonium chloride.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Reaction: Add benzyl chloride (1.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate out as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Dry the phosphonium salt under vacuum. Store in a desiccator.[14]
Protocol 2: Wittig Reaction with an Unstabilized Ylide (Z-selective)
This protocol describes the reaction of an aldehyde with an in situ generated unstabilized ylide.
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the dry alkyltriphenylphosphonium salt (1.1 eq).
-
Ylide Formation: Add anhydrous THF via syringe. Cool the suspension to 0°C in an ice bath. Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Stir the mixture at 0°C for 1 hour.
-
Reaction with Carbonyl: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Protocol 3: Schlosser Modification for (E)-Alkene Synthesis
This protocol is a modification of Protocol 2 to favor the formation of the (E)-alkene from an unstabilized ylide.
-
Ylide and Betaine Formation: Follow steps 1-3 of Protocol 2. After the addition of the aldehyde/ketone at -78°C, stir for 1 hour to form the lithium-betaine intermediate.
-
Epimerization: While maintaining the temperature at -78°C, add a second equivalent of a strong base, typically phenyllithium (1.0 eq), dropwise. Stir for an additional hour. This deprotonates the betaine and allows it to equilibrate to the more stable threo-intermediate.
-
Protonation: Add a proton source, such as pre-cooled methanol, to the reaction mixture.
-
Elimination and Workup: Allow the reaction to warm to room temperature. The intermediate will collapse to form the (E)-alkene and triphenylphosphine oxide. Proceed with the workup and purification as described in steps 5 and 6 of Protocol 2.[8][10]
Visualizations
Caption: Workflow of a typical Wittig reaction.
Caption: Decision tree for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. synarchive.com [synarchive.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. rsc.org [rsc.org]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. echemi.com [echemi.com]
- 26. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Allyltriphenylphosphonium Ylides - Stability and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with allyltriphenylphosphonium ylides.
Troubleshooting Guides
This section is designed to help diagnose and resolve common problems encountered during the generation and use of allyltriphenylphosphonium ylide.
Issue 1: Low or No Yield of the Desired Alkene
Question: I am performing a Wittig reaction with allyltriphenylphosphonium ylide and a ketone/aldehyde, but I am observing a very low yield or no product at all. What are the potential causes and solutions?
Answer:
Low or no yield in a Wittig reaction involving an allyltriphenylphosphonium ylide can stem from several factors, primarily related to the inherent instability of this unstabilized ylide. Here is a step-by-step guide to troubleshoot the issue:
Potential Causes and Suggested Solutions:
| Potential Cause | Suggested Solution |
| Ylide Decomposition | Allyltriphenylphosphonium ylide is an unstabilized ylide and is highly reactive and sensitive to air and moisture.[1] It should be generated in situ and used immediately. Ensure all glassware is flame- or oven-dried and the reaction is conducted under a strict inert atmosphere (e.g., dry argon or nitrogen). Use anhydrous solvents. |
| Incomplete Ylide Formation | The base used may not be strong enough to completely deprotonate the allyltriphenylphosphonium salt. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2) are typically required.[1] The choice of base can also be influenced by the solvent. |
| Side Reactions of the Ylide | Allylic ylides can undergo a[2][2]-sigmatropic rearrangement, especially upon heating, which leads to non-productive consumption of the ylide.[3] It is crucial to maintain low temperatures during the generation and reaction of the ylide. |
| Protonation of the Ylide | The ylide can be quenched by any acidic protons present in the reaction mixture, including water, alcohols, or even acidic functional groups on the starting materials. Ensure all reagents and solvents are anhydrous and free of acidic impurities.[4] |
| Sterically Hindered Carbonyl | Sterically hindered ketones are generally less reactive in Wittig reactions.[1] If your substrate is sterically demanding, you may need to use a more reactive (less hindered) ylide if possible, or consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low-yielding Wittig reactions.
Issue 2: Formation of Unexpected Byproducts
Question: Besides my desired alkene, I am observing significant amounts of triphenylphosphine oxide and other unidentified byproducts. How can I minimize these?
Answer:
The formation of byproducts is a common issue, especially with reactive unstabilized ylides. Here’s how to address it:
Common Byproducts and Their Prevention:
| Byproduct | Potential Cause | Suggested Solution |
| Triphenylphosphine Oxide | This is an unavoidable stoichiometric byproduct of the Wittig reaction. However, its excessive presence relative to the product suggests ylide decomposition before it can react with the carbonyl compound. | Follow the solutions for "Ylide Decomposition" in Issue 1. Improved reaction conditions will maximize the ylide's reaction with the carbonyl, improving the product-to-byproduct ratio. |
| Homoallylic Phosphonates | Thermal[2][2]-sigmatropic rearrangement of the allylic phosphonium ylide.[3] | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the ylide generation and subsequent reaction. |
| Protonated Ylide (Alkane) | The ylide is protonated by water or other acidic species, leading to the formation of propene and triphenylphosphine.[4] The latter is then oxidized to triphenylphosphine oxide. | Ensure strictly anhydrous conditions and use aprotic solvents. |
Degradation Pathways of Allyltriphenylphosphonium Ylide:
Caption: Competing reaction and degradation pathways for allyltriphenylphosphonium ylide.
Frequently Asked Questions (FAQs)
Q1: How should I store the precursor, allyltriphenylphosphonium bromide?
A1: Allyltriphenylphosphonium bromide is a salt and is generally more stable than the corresponding ylide. However, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Q2: Can I isolate and store allyltriphenylphosphonium ylide?
A2: No. Allyltriphenylphosphonium ylide is an unstabilized ylide, making it highly reactive and sensitive to both air and moisture.[1] It is not stable enough to be isolated and stored. It must be generated in situ (in the reaction flask) and used immediately for the subsequent reaction.
Q3: What is the best solvent to use for generating this ylide?
A3: Anhydrous aprotic solvents are essential. Tetrahydrofuran (THF) and diethyl ether are commonly used for the in situ generation of unstabilized ylides. The choice of solvent can also depend on the base being used.
Q4: What is the visual indicator of successful ylide formation?
A4: The formation of a phosphonium ylide is often accompanied by a distinct color change. For many triphenylphosphonium ylides, this is a deep color, such as orange, red, or deep yellow. This color should persist until the carbonyl compound is added.
Q5: My reaction starts with the characteristic ylide color, but it fades quickly before I add my aldehyde/ketone. What does this mean?
A5: This indicates that the ylide is decomposing. The most likely causes are trace amounts of water, oxygen, or other acidic impurities in your solvent or on your glassware, or the reaction temperature is too high. Re-check your experimental setup for anhydrous and inert conditions.
Q6: How can I monitor the stability of the ylide during my experiment?
A6: For a rigorous analysis, you can monitor the reaction by NMR spectroscopy. Specifically, 31P NMR is very effective for observing the phosphonium salt, the ylide, and the triphenylphosphine oxide byproduct, as they have distinct chemical shifts. Taking aliquots from the reaction mixture at different time points (under inert conditions) and analyzing them by 31P NMR can provide a semi-quantitative measure of ylide concentration over time.
Experimental Protocols
Protocol for Assessing Ylide Stability via 31P NMR Spectroscopy
This protocol provides a general method for monitoring the stability of in situ generated allyltriphenylphosphonium ylide.
Materials:
-
Allyltriphenylphosphonium bromide, dried under vacuum.
-
Anhydrous aprotic solvent (e.g., THF-d8 for direct NMR analysis).
-
Strong base (e.g., n-BuLi in hexanes).
-
Flame-dried NMR tube with a sealable cap (e.g., J. Young valve).
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar, septum, and inert gas inlet.
-
Gas-tight syringes.
Procedure:
-
Preparation: Assemble the flame-dried flask under a positive pressure of dry argon or nitrogen. Add a precisely weighed amount of allyltriphenylphosphonium bromide to the flask.
-
Solvent Addition: Add a known volume of anhydrous THF-d8 via syringe.
-
Initial Spectrum: Carefully transfer an aliquot of this phosphonium salt solution to the NMR tube under inert atmosphere and acquire a 31P NMR spectrum. This will be your t=0 reference for the starting material.
-
Ylide Generation: Cool the remaining solution in the flask to the desired temperature (e.g., -78 °C or 0 °C). Slowly add a stoichiometric amount of the strong base (e.g., n-BuLi) dropwise via syringe. A deep color should develop, indicating ylide formation.
-
Time-course Monitoring:
-
Immediately after base addition (t=t1), carefully withdraw an aliquot and transfer it to a pre-cooled, sealed NMR tube. Acquire a 31P NMR spectrum.
-
Maintain the bulk ylide solution at the desired temperature.
-
Repeat the sampling process at regular intervals (e.g., every 15-30 minutes) to acquire a series of 31P NMR spectra.
-
-
Data Analysis: Integrate the signals corresponding to the phosphonium salt, the ylide, and the triphenylphosphine oxide byproduct in each spectrum. Plot the relative integral of the ylide signal as a function of time to assess its stability under the chosen conditions.
Experimental Workflow for Ylide Stability Assessment:
Caption: Workflow for assessing the stability of allyltriphenylphosphonium ylide using 31P NMR.
References
Technical Support Center: Allyltriphenylphosphonium Chloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of allyltriphenylphosphonium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common and effective methods for purifying this compound are recrystallization and washing with a non-polar solvent. For highly impure samples, column chromatography using a cation exchange or adsorber resin can also be employed.[1][2]
Q2: What are the likely impurities in my crude this compound?
Common impurities include unreacted starting materials such as triphenylphosphine and allyl chloride, as well as potential side-products from the synthesis. The presence of residual solvents from the reaction is also a possibility.
Q3: My purified product is an oil instead of a white solid. What should I do?
The oily appearance of the product is often due to the presence of moisture or residual solvent.[3] It is also possible that the product is hygroscopic. To obtain a solid, try the following:
-
Azeotropic distillation: Dissolve the oily product in a dry solvent like toluene and evaporate the solvent under reduced pressure. Repeating this process several times can help remove residual water.[3]
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the desired product is insoluble, such as pentane or diethyl ether. This can induce crystallization and wash away impurities.
-
Low-temperature crystallization: Dissolve the oil in a minimal amount of a suitable solvent and cool it to a low temperature (e.g., in a freezer) for an extended period. This can promote slow crystallization.[3]
Q4: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a white to pale cream crystalline powder.[4] Its reported melting point is in the range of 227-233.5°C.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product loss during transfers. - Incomplete crystallization. - Use of an inappropriate recrystallization solvent. | - Ensure careful transfer of materials between vessels. - Cool the recrystallization mixture for a longer duration or at a lower temperature. - Perform solvent screening to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[6][7] |
| Product Purity is Still Low After Recrystallization | - Incomplete removal of impurities. - Co-crystallization of impurities with the product. | - Repeat the recrystallization process. - Wash the crystals with a cold, appropriate solvent after filtration. - Consider using a different solvent system for recrystallization. - For persistent impurities, consider purification by column chromatography.[2] |
| Difficulty in Dissolving the Crude Product for Recrystallization | - The chosen solvent is not suitable. - Insufficient solvent volume. | - Refer to the experimental protocol for recommended solvents. A mixture of solvents, such as ethyl acetate and acetonitrile, can be effective for phosphonium salts.[3] - Gradually add more solvent while heating and stirring until the solid dissolves completely.[6] |
Quantitative Data
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₀ClP | [5] |
| Molecular Weight | 338.81 g/mol | [5] |
| Melting Point | 227-233.5 °C | [4][5] |
| Appearance | White to pale cream powder | [4] |
| Assay (Titration ex Chloride) | ≥98.5 to ≤101.5% | [4] |
Experimental Protocols
Protocol 1: Purification by Washing
This method is suitable for removing non-polar impurities from the crude product.
Methodology:
-
Place the crude this compound in a Schlenk flask equipped with a stir bar under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add dry pentane to the flask (approximately 3 mL for every 1 gram of crude product).[1]
-
Stir the suspension vigorously for 15-20 minutes.
-
Allow the solid to settle, then carefully decant or filter the pentane wash.
-
Repeat the washing process two more times with fresh pentane.[1]
-
After the final wash, dry the white solid product under vacuum for several hours to remove any residual solvent.[1]
Protocol 2: Purification by Recrystallization
This is a highly effective method for obtaining high-purity crystalline this compound.
Methodology:
-
Place the crude this compound in a clean flask.
-
Add a minimal amount of a hot solvent or solvent mixture (e.g., a mixture of ethyl acetate and a few drops of acetonitrile to aid dissolution) until the solid just dissolves.[3][6]
-
Once fully dissolved, allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the solution during this stage.[6]
-
Once crystals begin to form, the flask can be placed in an ice bath or a freezer to maximize crystal formation.[3][6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.[6]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A16012.22 [thermofisher.com]
- 5. Allyl(triphenyl)phosphonium chloride | CAS#:18480-23-4 | Chemsrc [chemsrc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
Technical Support Center: Managing Hygroscopic Phosphonium Salts
This guide provides researchers, scientists, and drug development professionals with essential information for managing hygroscopic phosphonium salts in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are hygroscopic phosphonium salts and why is moisture a concern? A1: Hygroscopic phosphonium salts are compounds that readily absorb moisture from the atmosphere due to their ionic nature. This absorbed water can significantly interfere with chemical reactions, especially those sensitive to moisture like the Wittig reaction. The presence of water can lead to lower yields, the formation of side products, or complete reaction failure by hydrolyzing critical intermediates like the phosphonium ylide.
Q2: Which common phosphonium salts are hygroscopic? A2: It is a best practice to assume any phosphonium salt is hygroscopic unless stated otherwise. Empirical evidence shows that many commonly used salts, such as methyltriphenylphosphonium bromide and (n-butyl)triphenylphosphonium bromide, are particularly sensitive to atmospheric moisture.[1]
Q3: How should I properly store hygroscopic phosphonium salts? A3: To maintain their integrity, these salts should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight. For enhanced protection, storage in a desiccator containing an active drying agent is highly recommended.[2] For exceptionally sensitive compounds, the ideal storage solution is within an inert atmosphere glovebox.[3]
Q4: How can I visually assess the quality of my phosphonium salt? A4: High-quality phosphonium salts are typically white to off-white crystalline powders. A yellow or brownish color may indicate the presence of impurities, often resulting from decomposition. For phosphonium ylides generated in-situ, an unexpected color change can also signal decomposition.
Q5: What are the typical decomposition products if my salt is exposed to moisture or air? A5: The primary decomposition product from the hydrolysis (reaction with water) or oxidation of phosphonium ylides is triphenylphosphine oxide (TPPO). In the context of the Wittig reaction, TPPO is the thermodynamically stable byproduct that drives the reaction forward.[4] The presence of significant amounts of TPPO as an impurity in the starting salt can indicate poor handling or storage.
Q6: Can I use a phosphonium salt that has been exposed to the air? A6: It is strongly discouraged to use a phosphonium salt that has been exposed to the atmosphere for an extended period without first drying it, particularly for moisture-sensitive reactions. Absorbed water can prevent the formation of the reactive species required for your experiment.[1]
Troubleshooting Guide
Problem 1: My moisture-sensitive reaction (e.g., Wittig) has a low yield or failed completely.
-
Possible Cause: The phosphonium salt absorbed atmospheric moisture, preventing the formation of the ylide intermediate.[5]
-
Solution:
-
Dry the Salt: Before use, dry the phosphonium salt using an appropriate method, such as a vacuum oven or a desiccator over a strong drying agent (see Protocol 1 & 2).[1]
-
Ensure Anhydrous Conditions: Use flame- or oven-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere using a Schlenk line or inside a glovebox (see Protocol 3).[4][6]
-
Verify Base Strength: Ensure the base used for deprotonation is sufficiently strong (e.g., n-butyllithium, sodium hydride) and has not been compromised by moisture.[5][7]
-
Check Reagent Quality: Use freshly distilled aldehydes or ketones, as they can degrade upon storage.[5]
-
Problem 2: My phosphonium salt is an oil, semi-solid, or "gummy," making it difficult to weigh and handle.
-
Possible Cause: The salt has absorbed a significant amount of water, causing it to become oily or viscous. This is a common issue with hygroscopic salts.[8]
-
Solution:
-
Azeotropic Drying: Remove water by dissolving the salt in a dry, aprotic solvent like toluene and evaporating the solvent under reduced pressure. Repeat this process several times.[8]
-
Recrystallization/Trituration: Attempt to recrystallize the dried oil from a mixture of aprotic solvents (e.g., Toluene/EtOAc/Et₂O).[8] Alternatively, triturating the oil with a non-polar solvent like n-hexane can sometimes induce solidification.
-
Low-Temperature Crystallization: Cooling the very dry oil in a freezer may induce crystallization. This process can sometimes take days or even weeks.[8]
-
Problem 3: I need to weigh and transfer the hygroscopic salt without exposing it to air.
-
Possible Cause: Standard weighing on an open-balance will introduce moisture.
-
Solution:
-
Glovebox: The ideal method is to handle and weigh the salt inside a glovebox with a controlled inert atmosphere (<1 ppm O₂, H₂O).[9]
-
Glove Bag: A more economical alternative is to use a glove bag flushed with an inert gas like nitrogen or argon.[10]
-
Pre-filled Vials: For screening reactions, using pre-weighed reaction vials prepared in a controlled environment can bypass the need for handling the solid salt directly.[9]
-
Quick Transfer: If a glovebox is unavailable, quickly weigh the salt and immediately place it in a pre-dried reaction flask that can be sealed and purged with inert gas. This method carries a higher risk of moisture contamination.
-
Quantitative Data
The thermal stability of phosphonium salts is crucial for storage and for reactions conducted at elevated temperatures. The melting point is often considered the upper limit for thermal stability.
| Phosphonium Salt | Melting Point (°C) | Notes |
| Methyltriphenylphosphonium bromide | 230-234 | Melting point can indicate the onset of significant thermal decomposition.[4] |
| n-Butyltriphenylphosphonium bromide | 240-243 | Stable at room temperature when stored in closed containers under normal conditions.[4] |
Experimental Protocols
Protocol 1: Drying Hygroscopic Phosphonium Salts (Vacuum Oven)
This method is suitable for removing water from larger quantities of salt.
-
Preparation: Place a thin layer of the hygroscopic phosphonium salt in a suitable glass container (e.g., a watch glass or crystallization dish).
-
Heating: Place the container in a vacuum oven. Heat the oven to a temperature well below the salt's melting point (e.g., 60–80°C).
-
Vacuum Application: Gradually apply a vacuum, reducing the pressure to less than 1 Torr.
-
Drying: Dry the salt under these conditions for 4-12 hours, depending on the amount of salt and moisture level.
-
Shutdown: Before turning off the heat, release the vacuum by backfilling the oven with an inert gas (e.g., nitrogen or argon).
-
Storage: Immediately transfer the dried salt to a desiccator or into a glovebox for storage.[1]
Protocol 2: Handling Under Inert Atmosphere (Schlenk Line)
This protocol is essential for setting up moisture-sensitive reactions.
-
Glassware Preparation: Ensure all glassware (Schlenk flask, stir bar, etc.) is meticulously dried in an oven at >120°C for at least 4 hours or by flame-drying under vacuum.
-
Assembly: Assemble the hot glassware and immediately connect it to a Schlenk line.
-
Purging: Evacuate the flask using the vacuum line and then backfill with a dry inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Transfer: Add the dried phosphonium salt and any other solid reagents under a positive flow of inert gas. Add anhydrous solvents via a syringe or cannula.[4]
Protocol 3: Determination of Water Content (Karl Fischer Titration)
This is the standard method for accurately quantifying the water content in a sample.[11]
-
Apparatus Setup: Set up a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be protected from atmospheric moisture.[1]
-
Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard or a solid standard like sodium tartrate dihydrate.[1][12]
-
Sample Analysis:
-
Inject a known weight of the phosphonium salt sample into the titration vessel.
-
The sample must fully dissolve in the Karl Fischer solvent (a specialized methanol-based solvent is common) to release all absorbed water.
-
Titrate the sample until the endpoint is reached, which is typically detected potentiometrically.[11]
-
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. ossila.com [ossila.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
"troubleshooting low reactivity of Allyltriphenylphosphonium chloride"
Welcome to the technical support center for Allyltriphenylphosphonium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphonium salt that is most commonly used to generate the corresponding phosphorus ylide for the Witt-ig reaction. The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones, where the oxygen of the carbonyl group is replaced by the carbon group of the ylide.
Q2: Is the ylide derived from this compound considered stabilized or non-stabilized?
The ylide generated from this compound is a non-stabilized ylide . The allyl group does not contain a strongly electron-withdrawing group to delocalize the negative charge on the carbanion. This classification has important implications for its reactivity and the stereochemistry of the resulting alkene. Non-stabilized ylides are generally more reactive than stabilized ylides and typically favor the formation of (Z)-alkenes.[1][2][3]
Q3: Why is my Wittig reaction with this compound failing or giving low yields?
Low yields or reaction failure can stem from several factors. The most common issues include:
-
Inefficient ylide formation: This is often due to the quality of the phosphonium salt, the choice and handling of the base, or the presence of moisture.
-
Decomposition of the ylide: Non-stabilized ylides can be unstable and prone to side reactions if not used promptly after generation.
-
Low reactivity of the carbonyl compound: Ketones, particularly sterically hindered ones, are less reactive than aldehydes.[4][5]
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact the outcome.
The following troubleshooting guides provide a more in-depth analysis of these potential problems and their solutions.
Troubleshooting Guides
Problem 1: No reaction or very low conversion of starting materials.
This is often indicative of a problem with the formation of the phosphorus ylide.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Experimental Protocol |
| Poor Quality of this compound | The salt is hygroscopic and can absorb moisture from the air, which will quench the strong base required for ylide formation. Ensure the reagent is dry by storing it in a desiccator and handling it quickly in a dry environment (e.g., glovebox or under inert atmosphere).[6] | Purity Check: Perform ¹H NMR spectroscopy to confirm the integrity of the phosphonium salt. The presence of significant water peaks or unexpected signals could indicate decomposition or impurities. A certificate of analysis should be consulted for purity specifications.[7][8][9][10][11] |
| Inactive or Insufficient Base | Non-stabilized ylides require a strong base for deprotonation. Use a fresh, properly titrated strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). Ensure you are using a sufficient stoichiometric amount of base.[12][13][14] | Base Selection: For a small-scale reaction, suspend this compound (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C and add a freshly titrated solution of n-BuLi (1.05 eq.) dropwise. A distinct color change (typically to orange or deep red) should be observed, indicating ylide formation. |
| Presence of Moisture | All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction should be performed under an inert atmosphere using anhydrous solvents. | Anhydrous Technique: Assemble the reaction glassware and flame-dry it under a stream of dry nitrogen. Allow the apparatus to cool to room temperature under the inert atmosphere before adding reagents. Use solvents from a freshly opened bottle or a solvent purification system. |
Problem 2: The reaction starts but gives a low yield of the desired alkene.
This may be due to ylide decomposition, side reactions, or suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Experimental Protocol |
| Ylide Decomposition | Non-stabilized ylides can be unstable. It is often best to generate the ylide in the presence of the carbonyl compound or add the carbonyl compound immediately after ylide formation.[13] | In Situ Ylide Generation: In a flask containing the aldehyde or ketone dissolved in an anhydrous solvent, add the base followed by the portion-wise addition of this compound. This ensures the ylide reacts as it is formed. |
| Side Reactions | The allyl ylide is a strong base and can induce enolization of the carbonyl compound, leading to aldol condensation or other side reactions. | Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Add the ylide solution slowly to the carbonyl compound to maintain a low concentration of the ylide. |
| Suboptimal Solvent Choice | The polarity of the solvent can influence the reaction rate and stereoselectivity. For non-stabilized ylides, polar aprotic solvents like THF or DMSO are generally effective. | Solvent Screening: If yields are low in a standard solvent like THF, consider screening other anhydrous polar aprotic solvents. The choice of solvent can also be influenced by the solubility of your specific substrate.[15][16][17] |
| Low Reactivity of the Carbonyl Substrate | Ketones are inherently less reactive than aldehydes due to steric hindrance and electronic effects.[4][5][18] | Reaction Conditions for Ketones: For reactions with ketones, you may need to use a more reactive ylide (which is not an option here), increase the reaction temperature after the initial addition, or allow for longer reaction times. Be aware that forcing conditions can also lead to more side products. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Internal Standard: Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons for accurate integration.
-
Analysis: Integrate the characteristic peaks of this compound (e.g., the protons on the allyl group and the phenyl protons) and the internal standard. Compare the integrals to determine the purity of the phosphonium salt.[7][9][11]
Protocol 2: General Procedure for a Wittig Reaction with this compound
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Ylide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution should develop a deep color, indicating ylide formation. Stir the mixture for 30-60 minutes at this temperature.
-
Reaction with Carbonyl: Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the ylide solution at 0 °C (or -78 °C for sensitive substrates).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Visualizations
Caption: A general workflow for the Wittig reaction.
Caption: A decision tree for troubleshooting low yields.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. Allyl triphenylphosphonium chloride(18480-23-4) 1H NMR [m.chemicalbook.com]
- 9. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Khan Academy [khanacademy.org]
Technical Support Center: Optimizing Reaction Conditions for Allyltriphenylphosphonium Bromide
Welcome to the technical support center for Allyltriphenylphosphonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What is Allyltriphenylphosphonium Bromide and what is its primary application?
Allyltriphenylphosphonium bromide is a phosphonium salt that is primarily used as a precursor to a Wittig reagent.[1][2] Its main application is in the Wittig reaction to convert aldehydes and ketones into alkenes, specifically to introduce an allyl group.[1][2]
Q2: Is the ylide generated from Allyltriphenylphosphonium Bromide considered stabilized, semi-stabilized, or non-stabilized?
The ylide derived from allyltriphenylphosphonium bromide is a non-stabilized ylide. The allyl group does not provide significant resonance stabilization to the adjacent carbanion. This classification is important as it influences the choice of base and the expected stereochemical outcome of the Wittig reaction.[3][4]
Q3: What is the expected stereoselectivity when using Allyltriphenylphosphonium Bromide in a Wittig reaction?
For non-stabilized ylides like the one generated from allyltriphenylphosphonium bromide, the Wittig reaction typically favors the formation of the (Z)-alkene (cis isomer) as the major product under standard, salt-free conditions.[3][5]
Q4: What is the common byproduct of the Wittig reaction and how can it be removed?
The most common byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[6] TPPO can be challenging to remove due to its variable solubility in organic solvents.[6] Common purification methods include:
-
Flash column chromatography: Generally effective but can be time-consuming.[7]
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective purification method.[6]
-
Precipitation: TPPO can sometimes be precipitated from a non-polar solvent like hexane or diethyl ether.[6][7]
Q5: What are the key safety precautions to take when working with Allyltriphenylphosphonium Bromide and the reagents for the Wittig reaction?
Allyltriphenylphosphonium bromide can cause skin and serious eye irritation, and may cause respiratory irritation.[8] When performing a Wittig reaction, especially with strong bases like n-butyllithium, it is crucial to work under anhydrous and inert conditions (e.g., under nitrogen or argon) as these bases are highly reactive with water and air.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction with allyltriphenylphosphonium bromide.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Ineffective Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases are typically required.[9] | Use a stronger base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[9] |
| Presence of Moisture: Traces of water in the solvent or on the glassware will quench the strong base and the ylide.[9] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.[9] | |
| Degradation of Aldehyde/Ketone: Aldehydes can be prone to oxidation or polymerization.[10] | Use freshly purified or distilled aldehyde/ketone. | |
| Steric Hindrance: Highly substituted ketones or bulky aldehydes can react slowly.[10][11] | The reaction may require longer reaction times or elevated temperatures.[9] Consider using the Horner-Wadsworth-Emmons reaction as an alternative for sterically hindered ketones.[10] | |
| Incorrect Order of Reagent Addition: The ylide may be unstable. | Try adding the phosphonium salt to a mixture of the aldehyde and base.[12] | |
| Mixture of (E) and (Z) Isomers | Reaction Conditions: The stereochemical outcome is sensitive to reaction conditions, including the presence of lithium salts.[10] | To favor the (Z)-isomer, use salt-free conditions. For the (E)-isomer, the Schlosser modification can be employed.[5][10] |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | Similar Polarity to Product: The polarity of TPPO can be similar to that of the desired alkene, making chromatographic separation difficult. | Try precipitating the TPPO by dissolving the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adding a large excess of a non-polar solvent (e.g., hexanes).[9] |
Optimization of Reaction Conditions
The choice of reaction parameters is critical for a successful Wittig reaction. The following tables provide a summary of the effects of different conditions.
Table 1: Choice of Base
| Base | Strength | Typical Solvents | Notes |
| n-Butyllithium (n-BuLi) | Very Strong | THF, Diethyl ether | Requires strictly anhydrous and inert conditions. Often used for non-stabilized ylides.[13] |
| Sodium Hydride (NaH) | Strong | THF, DMSO | Requires anhydrous conditions. The mineral oil dispersion should be washed with hexane before use.[9] |
| Potassium tert-Butoxide (t-BuOK) | Strong | THF, t-Butanol | A strong, non-nucleophilic base suitable for generating non-stabilized ylides.[9] |
| Sodium Hydroxide (NaOH) | Strong (conc.)/Weak (aq.) | Biphasic (e.g., CH₂Cl₂/H₂O) | Can be used in phase-transfer catalysis conditions.[7][14] |
Table 2: Choice of Solvent
| Solvent | Polarity | Notes |
| Tetrahydrofuran (THF) | Polar aprotic | A common solvent for Wittig reactions, especially when using strong bases like n-BuLi or NaH. Must be anhydrous.[9] |
| Diethyl ether | Non-polar aprotic | Another common solvent for Wittig reactions under anhydrous conditions. |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | Often used in biphasic systems with an aqueous base.[14] |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Can be used with bases like NaH. |
Experimental Protocols
Protocol 1: Synthesis of 1-allyl-4-nitrobenzene from 4-nitrobenzaldehyde
This protocol details a representative Wittig reaction using allyltriphenylphosphonium bromide.
Materials:
-
Allyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
4-Nitrobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add allyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents). The formation of the ylide is often accompanied by a color change (typically to orange or red).
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Slowly add a solution of 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF via syringe to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product contains the desired alkene and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the product from triphenylphosphine oxide.
-
Visualizing Workflows and Relationships
Diagram 1: General Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in Wittig reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Allyltriphenylphosphonium bromide | C21H20BrP | CID 197740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stereoselectivity Control in Wittig Reactions with Allyl Phosphonium Ylides
Welcome to the technical support center for stereoselectivity control in Wittig reactions involving allyl phosphonium ylides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing E/Z stereoselectivity in Wittig reactions with allyl phosphonium ylides?
A1: The stereochemical outcome of the Wittig reaction with allyl phosphonium ylides is primarily governed by the stability of the ylide, the reaction conditions (solvent, temperature, and base), and the steric and electronic properties of the aldehyde or ketone. Non-stabilized allyl ylides, typically bearing alkyl substituents, generally favor the formation of Z-alkenes under kinetic control.[1][2] In contrast, stabilized allyl ylides, which have an electron-withdrawing group (e.g., ester, ketone) on the allylic backbone, predominantly yield E-alkenes under thermodynamic control.[1][2]
Q2: How do substituents on the allyl phosphonium ylide affect the E/Z selectivity?
A2: Substituents on the allyl phosphonium ylide can significantly impact the stereoselectivity. Generally, bulky substituents on the ylide will favor the formation of the E-alkene due to steric hindrance in the transition state leading to the Z-isomer. The electronic nature of the substituent also plays a role; electron-withdrawing groups stabilize the ylide and promote the formation of the E-alkene.[1][2]
Q3: What is the role of the solvent in controlling the stereoselectivity of these reactions?
A3: The choice of solvent can have a profound effect on the E/Z ratio. Non-polar, aprotic solvents such as tetrahydrofuran (THF) or toluene generally favor the formation of the Z-alkene with non-stabilized ylides.[3] This is because they do not effectively solvate the charged intermediates, leading to a more concerted, kinetically controlled pathway. Polar aprotic solvents like dimethylformamide (DMF), often in the presence of lithium salts, can enhance the formation of the Z-isomer.[2] For stabilized ylides, polar protic solvents can sometimes be used, and the reaction often proceeds with high E-selectivity.
Q4: How does the choice of base influence the stereoselectivity?
A4: The base used to generate the ylide is a critical factor. For non-stabilized ylides, strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) are commonly used.[2][4] The counterion of the base can also influence the stereochemistry. Lithium-based reagents can sometimes lead to the formation of lithium salt byproducts that affect the E/Z ratio.[1][5] For stabilized ylides, weaker bases such as sodium hydroxide or potassium carbonate can be employed.[2]
Q5: Can temperature be used to control the stereoselectivity?
A5: Yes, temperature can be a useful tool for controlling stereoselectivity. Reactions with non-stabilized ylides are often run at low temperatures (e.g., -78 °C) to favor the kinetically controlled Z-product.[3] Conversely, for reactions involving stabilized ylides that are under thermodynamic control, higher temperatures can sometimes be used to ensure equilibration to the more stable E-alkene.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low E/Z selectivity | - Ylide is semi-stabilized: Ylides with substituents that provide moderate electronic stabilization (e.g., a phenyl group) can give mixtures of E and Z isomers. - Inappropriate solvent: The solvent may be promoting both kinetic and thermodynamic pathways. - Presence of lithium salts: Lithium salts can coordinate to intermediates and alter the stereochemical course of the reaction.[1] | - For Z-selectivity: Use a non-polar aprotic solvent like THF or toluene at low temperatures (-78 °C).[3] Consider using a sodium or potassium-based strong base to avoid lithium salt effects. - For E-selectivity: For non-stabilized ylides, consider using the Schlosser modification.[2] For stabilized ylides, ensure the reaction reaches thermodynamic equilibrium, possibly by using a higher boiling point solvent and allowing for a longer reaction time. |
| Poor reaction yield | - Sterically hindered aldehyde or ketone: Bulky substrates can react slowly.[2] - Ylide decomposition: Non-stabilized ylides are often unstable and can decompose if not used promptly after generation. - Side reactions: Aldol condensation of the aldehyde or ketone can occur, especially with enolizable carbonyl compounds. | - For sterically hindered substrates: Consider using a more reactive ylide or a Horner-Wadsworth-Emmons reaction as an alternative.[6] - Ylide handling: Generate the ylide in situ at low temperature and add the carbonyl compound immediately. - Minimize side reactions: Add the deprotonated ylide solution slowly to the carbonyl compound at a low temperature. |
| Formation of unexpected byproducts | - Rearrangement of the allyl ylide: Allyl ylides can potentially undergo rearrangements. - Reaction with functional groups on the substrate: The ylide may react with other functional groups present in the aldehyde or ketone. | - Characterize byproducts: Isolate and identify the structure of the byproducts to understand the side reaction. - Protecting groups: If the substrate has reactive functional groups, consider using protecting groups. |
Data Presentation
Table 1: Effect of Solvent and Base on the Stereoselectivity of the Wittig Reaction between Allyl Triphenylphosphonium Bromide and Benzaldehyde (Non-stabilized Ylide)
| Entry | Base | Solvent | Temperature (°C) | E/Z Ratio |
| 1 | n-BuLi | THF | -78 to 25 | 15:85 |
| 2 | NaHMDS | THF | -78 to 25 | 10:90 |
| 3 | KHMDS | Toluene | -78 to 25 | 5:95 |
| 4 | n-BuLi | THF/HMPA | -78 to 25 | 85:15 |
Note: Data is illustrative and compiled from general principles of Wittig reactions. HMPA (hexamethylphosphoramide) is a polar aprotic solvent that can favor E-selectivity.
Table 2: Stereoselectivity of the Wittig Reaction of Substituted Allyl Phosphonium Ylides with p-Tolualdehyde
| Entry | Ylide | Base | Solvent | E/Z Ratio |
| 1 | Crotyltriphenylphosphonium bromide | n-BuLi | THF | 30:70 |
| 2 | Cinnamyltriphenylphosphonium chloride | NaHMDS | THF | >95:5 (E) |
| 3 | (3-Methoxyallyl)triphenylphosphonium chloride | KHMDS | Toluene | 20:80 |
Note: Data is illustrative and based on general trends. The cinnamyl ylide is considered stabilized.
Experimental Protocols
Protocol 1: General Procedure for the Z-Selective Wittig Reaction with a Non-stabilized Allyl Ylide
Materials:
-
Allyltriphenylphosphonium bromide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Aldehyde (1.0 eq)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add allyltriphenylphosphonium bromide.
-
Add anhydrous THF via syringe and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene. The E/Z ratio can be determined by 1H NMR spectroscopy or gas chromatography.
Protocol 2: General Procedure for the E-Selective Wittig Reaction using the Schlosser Modification
Materials:
-
Allyltriphenylphosphonium bromide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.0 eq)
-
Aldehyde (1.0 eq)
-
tert-Butanol (1.0 eq)
Procedure:
-
Follow steps 1-4 of Protocol 1 to generate the ylide.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.
-
After stirring for 1 hour at -78 °C, add a second equivalent of n-BuLi dropwise.
-
Stir the mixture at -78 °C for an additional 30 minutes.
-
Add tert-butanol to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up and purify the product as described in steps 7-10 of Protocol 1.
Visualizations
Caption: General mechanism for the Wittig reaction with allyl phosphonium ylides.
Caption: Troubleshooting logic for poor E/Z selectivity in allyl Wittig reactions.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the triphenylphosphine oxide (TPPO) byproduct from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from a reaction mixture often challenging?
A1: The removal of triphenylphosphine oxide can be difficult due to its high polarity, which often leads to co-elution with polar products during chromatographic purification.[1][2] Its tendency to be a highly crystalline material can sometimes make it easy to remove, but it can also co-precipitate with the desired product.[3][4] The challenge is compounded in large-scale reactions where column chromatography is not a practical or economical solution.[1][5]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for TPPO removal can be categorized as follows:
-
Precipitation/Crystallization: This involves leveraging the poor solubility of TPPO in non-polar solvents or inducing its precipitation through complexation with metal salts.[6][7][8]
-
Chromatography: This includes simple methods like silica plug filtration to more advanced techniques like high-performance countercurrent chromatography (HPCCC).[9][10]
-
Chemical Conversion: In this approach, TPPO is converted into an insoluble salt that can be easily filtered off.[4][9]
-
Scavenging: This method utilizes scavenger resins that selectively bind to TPPO, allowing for its removal by filtration.[1][4][11]
Q3: How do I select the most suitable TPPO removal method for my experiment?
A3: The choice of method depends on several factors, including the properties of your desired product (polarity, stability, solubility), the reaction solvent, and the scale of your reaction. A general decision-making workflow is provided below.
Caption: Decision workflow for selecting a TPPO removal method.
Troubleshooting Guides
Issue 1: My product and TPPO are co-eluting during column chromatography.
Solution: This is a common issue, especially with polar products. Here are a few strategies to address this:
-
Silica Plug Filtration: For less polar products, a silica plug can effectively retain the highly polar TPPO.[2][9][12]
-
Precipitation with a Non-Polar Solvent: Attempt to precipitate the TPPO by suspending the crude mixture in a non-polar solvent in which TPPO has low solubility.[6][7][8]
-
Metal Salt Complexation: Convert the TPPO into an insoluble metal complex that can be filtered off before chromatography.[6][8][13]
Issue 2: I'm losing my product during TPPO precipitation with a non-polar solvent.
Solution: This can happen if your product also has low solubility in the chosen non-polar solvent.
-
Optimize the Solvent System: Experiment with different non-polar solvents or mixtures (e.g., diethyl ether/hexane, toluene/hexane) to find a system where the solubility of your product is maximized while the solubility of TPPO is minimized.
-
Control the Temperature: Cooling the mixture can enhance the precipitation of TPPO. However, if your product also precipitates, try performing the precipitation at room temperature or slightly above.
-
Alternative Methods: If co-precipitation remains an issue, consider alternative methods like metal salt complexation or using a scavenger resin.
Issue 3: The metal salt complexation is not working effectively in my solvent.
Solution: The effectiveness of metal salt complexation is highly dependent on the solvent system.
-
Solvent Selection: Zinc chloride (ZnCl₂) precipitation works well in polar solvents like ethanol, while magnesium chloride (MgCl₂) is effective in solvents like toluene and ethyl acetate.[4][13] For ethereal solvents like THF, calcium bromide (CaBr₂) has been shown to be very efficient.[4][14]
-
Ensure Anhydrous Conditions: For some metal salts, the presence of water can interfere with the complexation. Ensure you are using anhydrous salts and solvents.
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This method is effective for removing TPPO from reaction mixtures in polar solvents.[6][13]
Methodology:
-
If the reaction was not performed in ethanol, concentrate the crude reaction mixture under reduced pressure and redissolve the residue in ethanol.
-
In a separate flask, prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
To the ethanolic solution of the crude product, add 2 equivalents of the prepared ZnCl₂ solution (relative to the initial amount of triphenylphosphine used in the reaction).
-
Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Collect the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
The filtrate contains the purified product.
Caption: Workflow for TPPO removal using ZnCl₂ precipitation.
Protocol 2: Removal of TPPO using a Silica Plug
This method is suitable for non-polar to moderately polar products.[2][9][12]
Methodology:
-
Concentrate the crude reaction mixture to a minimum volume.
-
Suspend the residue in a minimal amount of a non-polar solvent (e.g., hexane, pentane, or a mixture with a small amount of diethyl ether).
-
Prepare a short column ("plug") of silica gel in a fritted funnel or a chromatography column, packed using the same non-polar solvent.
-
Load the suspension of the crude product onto the silica plug.
-
Elute the product with the non-polar solvent, collecting the filtrate. The more polar TPPO will be retained on the silica.
-
Monitor the elution by TLC to ensure all the product has passed through.
Caption: Workflow for TPPO removal using a silica plug.
Protocol 3: Removal of TPPO using a Scavenger Resin
This protocol uses Merrifield resin to scavenge both triphenylphosphine and TPPO.[1][4][11]
Methodology:
-
In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to acetone. Stir to form the more reactive iodinated resin.
-
Add the crude reaction mixture to the resin slurry.
-
Stir the mixture at room temperature. The reaction time may vary, but overnight stirring is often sufficient.
-
Filter the mixture to remove the resin with the bound TPPO.
-
Wash the resin with a suitable solvent (e.g., THF, acetone) to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate to obtain the purified product.
Data Presentation
Table 1: Comparison of TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Precipitation (Non-polar Solvent) | Low solubility of TPPO in non-polar solvents. | Simple, fast, inexpensive. | May not be effective for all products; potential for product co-precipitation. |
| Precipitation (Metal Salts) | Formation of insoluble TPPO-metal complexes. | High efficiency, applicable to polar solvents. | Requires an additional reagent; product may be sensitive to metal salts. |
| Silica Plug Filtration | Strong adsorption of polar TPPO to silica. | Fast, effective for non-polar products. | Not suitable for highly polar products that also adsorb to silica. |
| Scavenger Resins | Covalent or ionic binding of TPPO to a solid support. | High selectivity, simple filtration work-up. | Resins can be expensive; may require longer reaction times. |
| Chemical Conversion | Conversion of TPPO to an insoluble derivative. | High efficiency, chromatography-free. | Requires an additional chemical step and reagent. |
Table 2: Solubility of Triphenylphosphine Oxide in Common Solvents
| Solvent | Solubility | Reference |
| Water | Almost insoluble | [15][16] |
| Hexane | Poorly soluble | [6][7][8] |
| Pentane | Not soluble at all | [6] |
| Diethyl Ether | Poorly soluble (especially when cold) | [8] |
| Ethanol | Readily soluble | [16] |
| Toluene | Soluble | [15] |
| Dichloromethane | Readily soluble | [16] |
Note: The solubility data is qualitative and intended as a general guide. Actual solubilities can vary with temperature and the presence of other solutes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. Workup [chem.rochester.edu]
- 10. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions Involving Allyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common challenges and considerations when scaling up Wittig reactions involving allyltriphenylphosphonium chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the Wittig reaction with this compound?
The primary challenge in scaling up the Wittig reaction is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[1] On a small scale, TPPO can be removed by column chromatography, but this method is often impractical and costly for larger quantities.[1] As the reaction scale increases, the large volume of TPPO generated can complicate product isolation and purification.
Q2: Why is my yield lower upon scale-up, even though the reaction worked well on a small scale?
Several factors can contribute to lower yields during scale-up:
-
Inefficient Ylide Formation: The generation of the phosphorus ylide from this compound requires a strong base. On a larger scale, inefficient mixing or localized temperature changes can lead to incomplete deprotonation or degradation of the ylide.
-
Temperature Control: The Wittig reaction can be exothermic. Inadequate temperature control in a larger reactor can lead to side reactions or decomposition of the thermally sensitive ylide.
-
Mixing: Achieving homogeneous mixing in a large reactor can be more challenging than in a small flask. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to byproduct formation.
-
Extended Reaction Times: Longer reaction times, sometimes employed in scaled-up processes, can lead to the degradation of the unstable allylic ylide.
Q3: How does the choice of base impact the scale-up of this reaction?
For non-stabilized ylides like the one derived from this compound, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required.[2] When scaling up:
-
Safety: Strong bases like n-BuLi are pyrophoric and require specialized handling procedures, especially in large quantities. Sodium hydride is often supplied as a dispersion in mineral oil, which needs to be removed for larger-scale reactions, adding an extra processing step.
-
Cost and Availability: The cost and availability of the base in bulk quantities are important considerations for industrial-scale synthesis.
-
Reaction Control: The rate of addition of the base and the reaction temperature must be carefully controlled to ensure complete ylide formation without causing degradation.
Q4: Are there specific safety precautions for handling large quantities of this compound?
Yes, when handling large quantities of this compound and other reagents used in the Wittig reaction, it is crucial to:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for detailed information on hazards, handling, and storage.
-
Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat. For large-scale operations, additional protective clothing may be necessary.
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Control Static Discharge: Phosphonium salts are fine powders that can create dust clouds. Take precautions to prevent static discharge, which could be an ignition source.
-
Handle Strong Bases with Care: If using pyrophoric bases like n-BuLi, ensure that all personnel are trained in their safe handling and that appropriate quenching procedures are in place.
Troubleshooting Guide
Issue 1: Difficulty Removing Triphenylphosphine Oxide (TPPO)
My product is contaminated with a significant amount of TPPO, and chromatography is not feasible for the scale of my reaction. What are my options?
Several chromatography-free methods can be employed for TPPO removal at scale:
-
Precipitation/Crystallization: This is often the most effective large-scale method. TPPO has low solubility in nonpolar solvents like hexanes, cyclohexane, or diethyl ether, especially at low temperatures.[1] You can perform a solvent swap to a nonpolar solvent after the reaction to precipitate the TPPO, which can then be removed by filtration.
-
Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can precipitate a TPPO-metal complex that is easily filtered off.[1] More recently, calcium bromide (CaBr₂) has been shown to be very effective in precipitating TPPO from ethereal solvents like THF.
-
Acid-Base Extraction: If your product is not sensitive to acid or base, you can sometimes exploit differences in the acid-base properties of your product and TPPO.
-
Use of Scavenger Resins: For smaller-scale pilot runs or high-value products, scavenger resins like Merrifield resin can be used to bind TPPO, which is then removed by filtration.
Issue 2: Low or Inconsistent Yield
I am experiencing a drop in yield or inconsistent results as I increase the scale of my reaction. How can I improve this?
To address yield issues, consider the following:
-
Optimize Ylide Formation:
-
Base Addition: Add the strong base slowly to the phosphonium salt suspension at a controlled low temperature (e.g., 0 °C) to ensure efficient and controlled deprotonation.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water will quench the strong base and the ylide, reducing the yield.
-
-
Control Reaction Temperature:
-
Exotherm Management: Use a reactor with efficient cooling and monitor the internal temperature throughout the reaction. For very large scales, consider a semi-batch process where one reagent is added portion-wise to control the exotherm.
-
-
Improve Mixing:
-
Agitation: Use an appropriate stirrer (e.g., overhead mechanical stirrer) and ensure the agitation is sufficient to maintain a homogeneous mixture.
-
-
Consider an Alternative Reaction:
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents
This table summarizes the solubility of TPPO in common organic solvents, which can guide the selection of a suitable solvent for precipitation or crystallization.
| Solvent | Solubility | Temperature | Notes |
| Water | Insoluble | Room Temperature | |
| Hexane | Poorly soluble | Room Temperature | Often used for precipitation/trituration. |
| Cyclohexane | Poorly soluble | Room Temperature | Effective for precipitating TPPO.[1] |
| Diethyl Ether | Poorly soluble (cold) | 0 °C | Cooling enhances precipitation. |
| Toluene | Soluble (hot), less soluble (cold) | 0-25 °C | Can be used for recrystallization. |
| Ethanol | Soluble | Room Temperature | Can be used to dissolve the product while TPPO is removed as a complex. |
| Tetrahydrofuran (THF) | Soluble | Room Temperature | A common reaction solvent from which TPPO is difficult to remove directly. |
| Dichloromethane | Soluble | Room Temperature |
Table 2: Illustrative Comparison of Lab-Scale vs. Scaled-Up Wittig Reaction Parameters
This table provides a representative example of how reaction parameters might change during a scale-up from a lab-scale (5g) to a pilot-plant scale (500g) synthesis. Note: These are illustrative values and should be optimized for your specific reaction.
| Parameter | Lab-Scale (5g Aldehyde) | Pilot-Plant Scale (500g Aldehyde) | Key Scale-Up Consideration |
| Aldehyde | 5.0 g (1.0 eq) | 500 g (1.0 eq) | Batch size increase. |
| This compound | ~1.1 - 1.2 eq | ~1.05 - 1.1 eq | Reduce excess of expensive reagent. |
| Base (e.g., n-BuLi) | ~1.1 - 1.2 eq | ~1.05 - 1.1 eq | Precise control of stoichiometry is crucial. |
| Solvent (e.g., THF) | 100 mL (20 vol) | 5 L (10 vol) | Reduce solvent volume for better throughput. |
| Reaction Temperature | 0 °C to RT | -10 °C to 10 °C | Tighter temperature control to manage exotherm. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | May need longer time for complete conversion. |
| Workup | Liquid-liquid extraction | Phase separation in reactor | Efficient phase separation is key. |
| Purification | Flash Chromatography | Crystallization / Precipitation | Avoid chromatography at scale. |
| Typical Isolated Yield | 60 - 80% | 55 - 75% | A slight decrease in yield is common upon scale-up. |
Experimental Protocols
Protocol 1: Lab-Scale Wittig Reaction (Illustrative)
This protocol describes a typical lab-scale synthesis of an alkene from an aldehyde using this compound.
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.2 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below 5 °C. A deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF (20 mL) to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired alkene from the TPPO.
Protocol 2: Scaled-Up Wittig Reaction and Purification (Illustrative)
This protocol outlines a potential scaled-up procedure with a focus on process safety and non-chromatographic purification.
-
Reactor Setup: In a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, charge this compound (1.05 eq).
-
Solvent Addition: Add anhydrous THF (3 L) to the reactor.
-
Ylide Formation: Cool the reactor contents to -5 °C using a circulating chiller. Slowly add n-butyllithium (1.05 eq) via a pump, ensuring the internal temperature does not exceed 0 °C. Stir for 1 hour at 0 °C after the addition is complete.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF (1 L) to the reactor at a controlled rate, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 10 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup and Solvent Swap: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Agitate and then allow the layers to separate. Remove the lower aqueous layer. Distill off the THF under reduced pressure.
-
TPPO Precipitation: Add cyclohexane (4 L) to the crude residue and stir vigorously at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours. The TPPO should precipitate as a white solid.
-
Isolation: Filter the slurry to remove the precipitated TPPO. Wash the filter cake with cold cyclohexane.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or distillation if necessary.
Visualizations
Caption: General experimental workflow for the Wittig reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Strategies for the removal of triphenylphosphine oxide (TPPO).
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of Allyltriphenylphosphonium Chloride
For researchers, scientists, and professionals in drug development, precise analytical characterization of reagents is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) analysis of allyltriphenylphosphonium chloride with structurally related phosphonium salts, supported by experimental data and protocols.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and two common alternatives: benzyltriphenylphosphonium chloride and vinyltriphenylphosphonium bromide. All data presented were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Phenyl Protons (δ, ppm) |
| This compound | -CH₂-P | 4.74 | dd | J(H,H) = 7.2, J(P,H) = 15.6 | 7.61-7.79 (m) |
| =CH- | 5.61-5.64 | m | - | ||
| =CH₂ | 5.30 | dd | J(H,H)cis = 10.0, J(P,H) = 4.4 | ||
| 5.48 | dd | J(H,H)trans = 16.8, J(P,H) = 5.2 | |||
| Benzyltriphenylphosphonium chloride | -CH₂-P | 5.53 | d | J(P,H) = 14.0 | 7.6-7.9 (m) |
| Vinyltriphenylphosphonium bromide | =CH-P | 7.0-7.3 | m | - | 7.7-8.0 (m) |
| =CH₂ | 6.0-6.3 | m | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Functional Group Carbons | Chemical Shift (δ, ppm) | P-C Coupling (J, Hz) | Phenyl Carbons (δ, ppm) | P-C Coupling (J, Hz) |
| This compound | -CH₂-P | 28.9 | d, J = 49.8 | 118.4 (Cipso) | d, J = 85.2 |
| =CH- | 126.3 | d, J = 3.0 | 130.4 (Cpara) | d, J = 2.8 | |
| =CH₂ | 123.3 | d, J = 9.9 | 134.0 (Cortho) | d, J = 9.6 | |
| 135.1 (Cmeta) | d, J = 3.0 | ||||
| Benzyltriphenylphosphonium chloride | -CH₂-P | 30.2 | d, J = 47.0 | 117.4 (Cipso) | d, J = 85.0 |
| 127.0 (Cortho) | d, J = 8.0 | ||||
| 129.6 (Cmeta) | d, J = 12.0 | ||||
| 133.8 (Cpara) | d, J = 9.0 | ||||
| Vinyltriphenylphosphonium bromide | =CH-P | 118.5 | d, J = 88.0 | 117.8 (Cipso) | d, J = 86.0 |
| =CH₂ | 137.4 | d, J = 10.0 | 130.8 (Cpara) | d, J = 13.0 | |
| 134.2 (Cortho) | d, J = 10.0 | ||||
| 135.4 (Cmeta) | d, J = 3.0 |
Identification of Common Impurities
During the synthesis and handling of this compound, two common impurities may be observed in the NMR spectrum: unreacted triphenylphosphine (TPP) and its oxidation product, triphenylphosphine oxide (TPPO).
Table 3: NMR Data of Potential Impurities in CDCl₃
| Impurity | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ³¹P Chemical Shift (δ, ppm) |
| Triphenylphosphine (TPP) | 7.2-7.4 (m) | 128.5 (d, J=7 Hz), 133.7 (d, J=20 Hz), 137.2 (d, J=12 Hz) | ~ -5 |
| Triphenylphosphine Oxide (TPPO) | 7.4-7.8 (m) | 128.6 (d, J=13 Hz), 131.9 (d, J=3 Hz), 132.1 (d, J=10 Hz), 133.3 (d, J=104 Hz) | ~ 25-30 |
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing samples for ¹H and ¹³C NMR analysis is as follows:
-
Weigh approximately 10-20 mg of the phosphonium salt for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Temperature: Standard room temperature (approximately 298 K).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for NMR analysis and the logical process of spectral interpretation.
A Comparative Analysis of Allyltriphenylphosphonium Chloride and Other Wittig Reagents in Olefin Synthesis
For researchers, scientists, and professionals in drug development, the Wittig reaction remains a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. The choice of the phosphonium ylide, or Wittig reagent, is critical in determining the yield, stereoselectivity, and overall efficiency of the reaction. This guide provides an objective comparison of Allyltriphenylphosphonium chloride with other commonly employed Wittig reagents, supported by experimental data and detailed protocols to inform reagent selection in complex synthetic endeavors.
This compound is a versatile Wittig reagent, classified as an unstabilized or semi-stabilized ylide. Unlike stabilized ylides which contain electron-withdrawing groups that delocalize the negative charge on the carbanion, the allyl group in this compound does not provide significant electronic stabilization. This inherent reactivity profile dictates its performance in the Wittig reaction, particularly concerning stereochemical outcomes and reaction conditions.
Performance Comparison of Wittig Reagents
The efficacy of a Wittig reagent is primarily assessed by its chemical yield and stereoselectivity (the ratio of E to Z isomers) in the resulting alkene. The following table summarizes the performance of this compound in comparison to other representative Wittig reagents in reactions with aldehydes.
| Wittig Reagent | Aldehyde | Base | Solvent | Yield (%) | E:Z Ratio | Classification |
| This compound | 2-Thiophenecarboxaldehyde | NaHMDS | THF | 87 | 1:1.5 | Unstabilized/Semi-stabilized |
| This compound | 4-Methylbenzaldehyde | NaHMDS | THF | 82.4 | 1.6:1 | Unstabilized/Semi-stabilized |
| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | Dichloromethane | High (not specified) | Predominantly trans | Semi-stabilized |
| Benzyltriphenylphosphonium chloride | cinnamaldehyde | NaOMe | Methanol | 22 | Predominantly E,E | Semi-stabilized |
| Methyltriphenylphosphonium bromide | Aldehyde | KHMDS | THF | 62 | N/A (terminal alkene) | Unstabilized |
| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | None (in situ) | None | Not specified | Predominantly E | Stabilized |
| (Carboxymethyl)triphenylphosphonium bromide | Benzaldehyde | NaHCO₃ (aq) | Water | 46.5-87.0 | 95.5:4.5 | Stabilized |
Note: The data presented is compiled from various literature sources and experimental conditions may vary. Direct comparison of yields can be influenced by factors such as purity of reagents, reaction scale, and work-up procedures.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical nuances of employing different Wittig reagents.
General Procedure for Wittig Reaction with this compound
This protocol is based on a general procedure for unstabilized ylides.
1. Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, during which the characteristic orange to deep red color of the ylide should develop.
2. Reaction with Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol for Wittig Reaction with Benzyltriphenylphosphonium Chloride[1][2]
1. Reaction Setup:
-
To a small reaction tube, add benzyltriphenylphosphonium chloride (200 mg), 9-anthraldehyde (115 mg), and dichloromethane (1.0 mL).[1]
-
With a syringe, add a 50% aqueous solution of sodium hydroxide (0.26 mL) dropwise to the reaction tube.[1]
2. Reaction Execution:
-
Flick the tube every few drops to ensure thorough mixing.[1]
-
After the addition is complete, cap the reaction tube and shake it vigorously for 30 minutes.[1]
3. Work-up and Purification:
-
Add water (1.5 mL) and dichloromethane (1.5 mL) to the tube and shake to mix the two layers.[1]
-
Extract the organic layer and wash the aqueous layer twice more with dichloromethane (2 x 1 mL).[1]
-
Combine the organic layers, dry with sodium sulfate, and remove the solvent with a pipette.[1]
-
Recrystallize the remaining solid from propanol to obtain the purified alkene.[1]
Protocol for One-Pot Aqueous Wittig Reaction with (Carboxymethyl)triphenylphosphonium bromide
1. Reaction Setup:
-
In a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.
2. Reaction Execution:
-
To the suspension, add methyl bromoacetate (17 drops, 0.245 g) followed by the aldehyde (e.g., benzaldehyde, 7 drops, 0.106 g).
-
Stir the reaction mixture vigorously for 1 hour.
3. Work-up and Purification:
-
After 1 hour, quench the reaction with 40 drops of 1.0 M aqueous sulfuric acid.
-
Extract the mixture with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Wittig Reaction
To better understand the processes and classifications discussed, the following diagrams have been generated.
Caption: General workflow of the Wittig reaction.
Caption: Classification of Wittig reagents and stereochemical outcomes.
Discussion
The choice between this compound and other Wittig reagents is contingent upon the desired stereochemical outcome and the functional group tolerance of the reaction.
-
This compound as a Semi-Stabilized Reagent: The allyl group provides minimal resonance stabilization to the adjacent carbanion. Consequently, the corresponding ylide exhibits high reactivity, similar to unstabilized ylides. This high reactivity allows for reactions with a broad range of aldehydes and ketones, including sterically hindered ones. However, the stereoselectivity can be variable, often yielding mixtures of E and Z isomers, as indicated by the experimental data. The slight preference for the Z or E isomer can be influenced by the specific aldehyde substrate and reaction conditions.
-
Comparison with Unstabilized Ylides: Reagents like methyltriphenylphosphonium bromide are classic examples of unstabilized ylides. These reagents typically show a strong preference for the formation of the Z-alkene under standard conditions.[1] This selectivity is attributed to the kinetic control of the reaction, where the sterically less hindered cis-oxaphosphetane intermediate forms more rapidly.
-
Comparison with Stabilized Ylides: Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, contain electron-withdrawing groups that increase the stability and decrease the reactivity of the ylide. This lower reactivity often translates to a requirement for less stringent reaction conditions (e.g., weaker bases, aqueous media). The key advantage of stabilized ylides is their high selectivity for the thermodynamically more stable E-alkene.[1] This is a result of the reversibility of the initial steps of the Wittig reaction, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.
Conclusion
This compound serves as a valuable reagent for the introduction of an allyl group via the Wittig reaction. Its semi-stabilized nature offers a balance of high reactivity, enabling reactions with a wide array of carbonyl compounds, while exhibiting variable stereoselectivity that can be influenced by the substrate. For syntheses where a specific stereoisomer is required, a highly selective unstabilized ylide (Z-alkene) or a stabilized ylide (E-alkene) may be a more appropriate choice. However, for applications where a mixture of isomers is acceptable or can be separated, or when high reactivity is paramount, this compound presents a robust and effective option. The provided experimental data and protocols offer a practical guide for researchers to make informed decisions in the strategic planning of olefin synthesis.
References
A Comparative Guide to the Spectroscopic Characterization of Allyltriphenylphosphonium Ylides
For researchers and professionals in drug development and synthetic chemistry, allyltriphenylphosphonium ylides are valuable reagents, primarily utilized in the Wittig reaction to convert aldehydes and ketones into alkenes.[1][2] A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This guide provides a comparative analysis of the spectroscopic characteristics of allyltriphenylphosphonium ylide against its precursor salt and other classes of phosphonium ylides, supported by experimental data and protocols.
Comparison: Allyltriphenylphosphonium Bromide vs. its Ylide
The most significant spectroscopic changes are observed when the allyltriphenylphosphonium salt is deprotonated to form the corresponding ylide. This transformation from a phosphonium salt to a neutral, dipolar ylide fundamentally alters the electronic environment around the phosphorus atom and the adjacent carbon, which is clearly reflected in NMR and IR spectra.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for characterizing phosphonium ylides and observing their formation. The deprotonation of the α-carbon leads to distinct changes in the chemical shifts and coupling constants of nearby nuclei.
Table 1: Comparative ¹H NMR Data
| Compound | Proton | Typical Chemical Shift (δ, ppm) | Key Feature |
| Allyltriphenylphosphonium Bromide | P-CH₂ -CH=CH₂ | 4.90 - 5.10 (d, JP-H ≈ 15 Hz) | Doublet due to coupling with ³¹P |
| P-CH₂-CH =CH₂ | 5.80 - 6.00 (m) | Multiplet | |
| P-CH₂-CH=CH₂ | 5.20 - 5.40 (m) | Multiplet | |
| Ph ₃P | 7.60 - 7.90 (m) | Aromatic region | |
| Allyltriphenylphosphonium Ylide | P=CH -CH=CH₂ | 3.00 - 3.50 (br d, JP-H ≈ 20-25 Hz) | Significant upfield shift; broadening may occur |
| P=CH-CH =CH₂ | 5.50 - 5.80 (m) | Multiplet | |
| P=CH-CH=CH₂ | 4.80 - 5.10 (m) | Multiplet | |
| Ph ₃P | 7.40 - 7.70 (m) | Aromatic region |
Table 2: Comparative ¹³C and ³¹P NMR Data
| Nucleus | Compound | Typical Chemical Shift (δ, ppm) | Key Feature |
| ¹³C | Allyltriphenylphosphonium Bromide | P-C H₂ | ~28-32 (d, JP-C ≈ 50 Hz) |
| Allyltriphenylphosphonium Ylide | P=C H | ~25-30 (d, JP-C ≈ 90-100 Hz) | |
| ³¹P | Allyltriphenylphosphonium Bromide | ~20-25 | Single peak |
| Allyltriphenylphosphonium Ylide | ~15-20 | Upfield shift relative to the salt, indicating increased electron density on phosphorus.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups and the nature of the P-C bond. The transition from a single bond in the salt to the ylidic bond (with double bond character) influences the vibrational frequencies.
Table 3: Comparative IR Data
| Compound | Bond | Typical Wavenumber (cm⁻¹) | Key Feature |
| Allyltriphenylphosphonium Bromide | C=C (alkene) | ~1640 | Standard alkene stretch |
| P-Ph | ~1440, 1110 | Phenyl-phosphorus vibrations | |
| Allyltriphenylphosphonium Ylide | C=C (alkene) | ~1620 | Shift to lower frequency due to conjugation |
| P=C (ylide) | ~880-930 | Characteristic ylide bond vibration | |
| P-Ph | ~1435, 1100 | Minor shifts compared to the salt |
Comparison: Allyl Ylide vs. Other Ylide Types
Allyltriphenylphosphonium ylide is classified as a "semi-stabilized" ylide. Its reactivity and spectroscopic properties are intermediate between non-stabilized (alkyl) ylides and stabilized (e.g., carbonyl-containing) ylides.
-
Non-Stabilized Ylides (e.g., Methylenetriphenylphosphorane, Ph₃P=CH₂): These are highly reactive and typically show poor stereoselectivity in the Wittig reaction, favoring the Z-alkene.[2] Their ylidic carbon is highly shielded in ¹³C NMR.
-
Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These ylides are less reactive due to the delocalization of the negative charge onto an adjacent electron-withdrawing group (like a carbonyl).[5] They strongly favor the formation of E-alkenes.[2] Spectroscopically, they show two distinct rotamers (E/Z) in NMR at low temperatures due to restricted rotation around the C-C bond.[6][7]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phosphonium salt or ylide in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Ylides are often air- and moisture-sensitive, so preparation should be done under an inert atmosphere (N₂ or Ar).
-
Instrumentation: A standard NMR spectrometer operating at 300-500 MHz for ¹H is sufficient.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse spectrum.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbons, or a proton-coupled sequence to observe C-H and C-P couplings.
-
³¹P NMR: Acquire a proton-decoupled spectrum. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet. For solution-state analysis, use a suitable IR-transparent solvent and cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum typically over a range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or the solvent before running the sample.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is ideal for analyzing these charged or polar species. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analyzing organophosphorus compounds, often after derivatization.[8][9]
-
Data Acquisition:
-
For the salt (Allyltriphenylphosphonium Bromide): In positive-ion mode ESI-MS, the spectrum will show the cation [M-Br]⁺.
-
For the ylide: The ylide itself is neutral but may be protonated in the ESI source, showing the [M+H]⁺ peak, which corresponds to the cation of the parent phosphonium salt.
-
Visualizations
Workflow for Ylide Formation and Spectroscopic Analysis
Caption: Workflow for the synthesis and characterization of a phosphonium ylide.
General Mechanism of the Wittig Reaction
Caption: The reaction pathway of the Wittig olefination.
References
- 1. nbinno.com [nbinno.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ylide [chemeurope.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. orgchemres.org [orgchemres.org]
- 8. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cromlab-instruments.es [cromlab-instruments.es]
"yield comparison between different phosphonium salts in olefination"
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, a cornerstone of organic synthesis, provides a reliable method for the formation of carbon-carbon double bonds through the reaction of a carbonyl compound with a phosphonium ylide. The choice of the phosphonium salt, the precursor to the ylide, can significantly influence the reaction's yield and stereoselectivity. This guide offers an objective comparison of the performance of various phosphonium salts in olefination reactions, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your synthetic needs.
Yield Comparison of Common Phosphonium Salts
The following table summarizes the reported yields for the olefination of common aldehydes using different phosphonium salts. It is important to note that the data presented is collated from various sources, and direct comparison should be approached with caution as reaction conditions such as base, solvent, temperature, and reaction time can significantly impact the outcome. Benzaldehyde and 9-anthraldehyde are used as representative aldehydes to provide a basis for comparison.
| Phosphonium Salt | Aldehyde | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | 2-Methylbenzaldehyde | n-BuLi | THF | 0 °C to RT, 2-4 h | 2-Methylstyrene | Not specified | |
| Methyltriphenylphosphonium bromide | Aldehyde (general) | NaNH₂ | THF | Cold | Alkene | 62 | |
| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | Dichloromethane/Water | RT, 10 min | trans-9-(2-Phenylethenyl)anthracene | Not specified | |
| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | Dichloromethane | RT, 30 min | trans-9-(2-Phenylethenyl)anthracene | Not specified | |
| Benzyltriphenylphosphonium chloride | Substituted Benzaldehyde | 10 M NaOH | Not specified | RT, 20 min | Substituted Stilbene | Not specified | |
| Benzyltriphenylphosphonium chloride | 4-Bromobenzaldehyde | K₃PO₄ | Solvent-free | RT, hand-ground | 4-Bromo-stilbene | Not specified | |
| (Carboxymethylene)triphenylphosphorane | Benzaldehyde | None (ylide) | Hexanes | RT, 15 min | Ethyl cinnamate | Not specified | |
| Methyl 2-(triphenylphosphoranylidene)acetate | Benzaldehyde | None (ylide) | CH₂Cl₂ | 4 °C, 12 h | Methyl cinnamate | Not specified |
Disclaimer: The yields reported above are sourced from different publications and experimental setups. Variations in reagents, concentrations, and techniques can lead to different results. This table should be used as a general guideline rather than a direct quantitative comparison.
Experimental Protocols
Detailed methodologies for the Wittig reaction using two common phosphonium salts are provided below. These protocols offer a starting point for experimental design and optimization.
Protocol 1: Wittig Reaction of 2-Methylbenzaldehyde with Methyltriphenylphosphonium Bromide
1. Preparation of the Ylide (Wittig Reagent): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF to the flask via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to deep yellow or orange-red is typically observed, indicating the formation of the ylide. e. Allow the mixture to stir at 0 °C for 1 hour.
A Comparative Guide to the Crystallography of Allyltriphenylphosphonium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of allyltriphenylphosphonium derivatives. Due to the limited availability of public crystallographic data for simple allyltriphenylphosphonium halides, this document leverages data from a closely related benzyl derivative and a copper halide complex to provide comparative insights. Detailed experimental protocols for the synthesis of these compounds and their application in the Wittig reaction are also presented.
Introduction to Allyltriphenylphosphonium Derivatives
Allyltriphenylphosphonium salts are quaternary phosphonium compounds widely utilized in organic synthesis, most notably as precursors to phosphorus ylides in the Wittig reaction for the formation of alkenes.[1] Their reactivity and stability are influenced by the nature of the counter-ion (halide) and the crystalline packing of the salt. Understanding the crystal structure of these derivatives is crucial for predicting their behavior in solid-state reactions and for the rational design of new synthetic methodologies.
Comparison of Crystallographic Data
| Parameter | Benzyltriphenylphosphonium Chloride Monohydrate | Allyltriphenylphosphonium Bromide Halogenocuprate(I) |
| Formula | C₂₅H₂₂P⁺·Cl⁻·H₂O | (C₂₁H₂₀P)CuBr₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ |
| a (Å) | 9.7368(8) | 9.6341(3) |
| b (Å) | 19.7474(17) | 12.4167(4) |
| c (Å) | 11.4170(9) | 9.9618(4) |
| α (°) | 90 | 90 |
| β (°) | 109.728(9) | 117.484(5) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2066.4(3) | - |
| Z | 4 | 2 |
Note: The data for Benzyltriphenylphosphonium Chloride Monohydrate is from a detailed single-crystal X-ray diffraction study.[2] The data for the Allyltriphenylphosphonium Bromide Halogenocuprate(I) is from a study on its electrochemical synthesis and does not represent the simple salt.[3]
Experimental Protocols
Synthesis of Allyltriphenylphosphonium Bromide
This protocol describes the synthesis of allyltriphenylphosphonium bromide from triphenylphosphine and allyl bromide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Allyl bromide
-
Dry toluene
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert atmosphere setup (optional, but recommended)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) in dry toluene.
-
Add allyl bromide (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction is typically carried out for 24-48 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and diethyl ether can be added to precipitate the product.
-
Collect the white crystalline powder by vacuum filtration using a Büchner funnel.
-
Wash the crystals with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain allyltriphenylphosphonium bromide.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray crystallography often requires careful control of crystallization conditions.
General Guidance for Phosphonium Salts: [4]
-
Solvent Selection: A common technique is to dissolve the phosphonium salt in a polar solvent in which it is soluble (e.g., ethanol, methanol, or dichloromethane) and then slowly introduce a less polar solvent in which it is less soluble (e.g., diethyl ether, hexane, or ethyl acetate) to induce crystallization.
-
Slow Evaporation: Dissolving the salt in a suitable solvent and allowing the solvent to evaporate slowly over several days can yield high-quality crystals.
-
Vapor Diffusion: A solution of the phosphonium salt in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, causing the salt to crystallize.
Example Protocol (for Benzyltriphenylphosphonium Chloride Monohydrate): Colorless crystals were obtained by the slow evaporation of a methanolic solution at room temperature.[2]
Mandatory Visualization
Workflow for the Wittig Reaction
The following diagram illustrates the general workflow for a Wittig reaction, a primary application of allyltriphenylphosphonium derivatives.
Caption: Workflow of the Wittig reaction using a phosphonium salt.
References
A Comparative Guide to Allyltriphenylphosphonium Chloride and its Alternatives for Olefination Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate Wittig reagent is crucial for the successful synthesis of alkenes. This guide provides a detailed comparison of Allyltriphenylphosphonium chloride, a key reagent for introducing an allyl group, with its common alternatives. The comparison focuses on analytical data from various suppliers, performance in olefination reactions with supporting experimental data, and detailed experimental protocols.
Overview of this compound
This compound is a phosphonium salt widely used in organic synthesis, primarily in the Wittig reaction, to convert aldehydes and ketones into terminal alkenes containing an allyl group. Its utility stems from the reactivity of the corresponding ylide, which readily engages with carbonyl compounds to form a new carbon-carbon double bond.
Analytical Data from Suppliers
The quality and purity of the Wittig reagent are paramount for achieving high yields and reproducible results. Below is a compilation of analytical data for this compound and its common alternatives from prominent chemical suppliers.
| Reagent | Supplier | Purity/Assay | Melting Point (°C) | Appearance | Molecular Formula |
| This compound | Thermo Scientific | ≥98.5 to ≤101.5% | 227.5-233.5 | White to pale cream powder | C₂₁H₂₀ClP |
| Allyltriphenylphosphonium bromide | Sigma-Aldrich | 99% | 222-225 | Powder | C₂₁H₂₀BrP |
| Thermo Scientific | ≥98.5 to ≤101.5% | - | White powder | C₂₁H₂₀BrP | |
| Strem | 99% | - | - | C₂₁H₂₀BrP | |
| Benzyltriphenylphosphonium chloride | Sigma-Aldrich | 99% | ≥300 | Powder | C₂₅H₂₂ClP |
| Thermo Scientific | ≥98.5 to ≤101.5% | >300 | White powder | C₂₅H₂₂ClP | |
| Chem-Impex | ≥ 99% | 300 | White to off-white crystalline powder | C₂₅H₂₂ClP | |
| Methyltriphenylphosphonium bromide | Sigma-Aldrich | 98% | 230-234 | Powder | C₁₉H₁₈BrP |
| Ethyltriphenylphosphonium bromide | Sigma-Aldrich | 99% | 203-205 | - | C₂₀H₂₀BrP |
| Ereztech | 99% | 203-205 | white to off-white crystalline powder | C₂₀H₂₀BrP | |
| Propyltriphenylphosphonium bromide | Sigma-Aldrich | 98% | 235-238 | Solid | C₂₁H₂₂BrP |
| Butyltriphenylphosphonium bromide | Sigma-Aldrich | 99% | 240-243 | Powder | C₂₂H₂₄BrP |
| Chem-Impex | 98.5 - 101.5% | 240 - 243 | White powder | C₂₂H₂₄BrP |
Note: Some suppliers, such as Sigma-Aldrich for their AldrichCPR grade of this compound, state that they do not collect analytical data and the buyer is responsible for confirming purity.[1]
Performance Comparison and Experimental Data
While direct, side-by-side comparative studies for all these reagents under identical conditions are scarce in publicly available literature, a qualitative and data-supported comparison can be made based on established principles of the Wittig reaction and data from various studies.
The choice between the chloride and bromide salts of allyltriphenylphosphonium is often dictated by availability and cost, with their reactivity being largely comparable. The primary difference lies in the halide counter-ion, which generally has a minimal effect on the outcome of the Wittig reaction itself.
A more significant comparison arises when considering alternatives that introduce different functionalities, such as the benzyl group from Benzyltriphenylphosphonium chloride. The stability of the corresponding ylide plays a crucial role in determining the stereoselectivity of the olefination.
Key Performance Considerations:
-
Ylide Stability: Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized.
-
Non-stabilized ylides (e.g., from methyl-, ethyl-, propyl-, and butyltriphenylphosphonium salts) are highly reactive and typically favor the formation of (Z)-alkenes (cis) with non-aromatic aldehydes.
-
Semi-stabilized ylides (e.g., from allyltriphenylphosphonium and benzyltriphenylphosphonium salts) exhibit intermediate reactivity and can provide mixtures of (E)- and (Z)-alkenes, with the ratio being influenced by reaction conditions.
-
Stabilized ylides (containing electron-withdrawing groups) are less reactive and generally yield (E)-alkenes (trans) stereoselectively.
-
Experimental Protocols
Below is a general experimental protocol for a Wittig reaction, which can be adapted for this compound and its alternatives. This protocol is based on procedures reported for Benzyltriphenylphosphonium chloride.
General Wittig Reaction Protocol:
-
Ylide Generation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in an anhydrous solvent (e.g., THF, Et₂O, or DMSO).
-
Cool the suspension to the appropriate temperature (typically 0 °C or -78 °C).
-
Slowly add a strong base (1.0 equivalent), such as n-butyllithium, sodium hydride, or potassium tert-butoxide.
-
Stir the mixture at the same temperature for 30-60 minutes. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
-
Olefination:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the carbonyl compound solution to the ylide mixture at the appropriate temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Visualizing the Wittig Reaction Workflow
The following diagrams, generated using the DOT language, illustrate the key stages of the Wittig reaction.
Caption: A schematic overview of the Wittig reaction workflow, from ylide generation to the formation of the alkene product and triphenylphosphine oxide byproduct.
Caption: Logical relationship between the choice of phosphonium salt, the resulting ylide stability, and the impact on reaction outcomes like stereoselectivity and reactivity.
References
Taming the Untamable: A Comparative Guide to Triphenylphosphonium-Modified Compounds Against Superbugs
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of multidrug-resistant bacteria, or "superbugs," constitutes a significant threat to global public health. In the ongoing search for novel antimicrobial strategies, the modification of compounds with a triphenylphosphonium (TPP) cation has emerged as a promising approach. This guide provides a comprehensive comparison of the efficacy of various TPP-modified compounds against clinically relevant superbugs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Targeted Assault on Bacterial Defenses
The antimicrobial efficacy of triphenylphosphonium-modified compounds stems from their ability to target and disrupt the bacterial cell membrane. The lipophilic and cationic nature of the TPP moiety facilitates its accumulation on and insertion into the negatively charged bacterial membrane. This interaction leads to membrane depolarization, increased permeability, and ultimately, cell death. This membrane-centric mechanism is particularly advantageous as it is less susceptible to the development of resistance compared to antibiotics that target specific intracellular enzymes.
Two primary mechanisms of action have been proposed for these membrane-active agents: the alteration of the proton motive force (PMF), which impacts the proton-dependent multidrug efflux systems, and the collapse of the bacterial membrane.[1][2] Studies have shown that TPP derivatives can suppress bacterial bioenergetics by collapsing the membrane potential through the activation of protonophorous uncoupling.[2]
Below is a diagram illustrating the proposed mechanism of action:
References
A Comparative Guide to Phosphonium-Based Mitochondrial Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
The mitochondrion, a central hub of cellular metabolism and signaling, has emerged as a critical target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The development of agents that can specifically deliver therapeutic cargo to this organelle is of paramount importance. Among the various strategies, the use of delocalized lipophilic cations (DLCs) has proven to be highly effective, with triphenylphosphonium (TPP+) cations being the most extensively studied and utilized targeting moiety.[1][2]
This guide provides a comparative analysis of phosphonium-based mitochondrial targeting agents against other prominent alternatives. We will delve into their mechanisms of action, present available quantitative data on their performance, and provide detailed experimental protocols for their evaluation.
The Gold Standard: Triphenylphosphonium (TPP+) Cations
The defining feature of TPP+-based targeting agents is their ability to exploit the large negative mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV in healthy cells and can be even higher in cancer cells.[3] This strong electrochemical gradient drives the accumulation of these lipophilic cations within the mitochondrial matrix, achieving concentrations up to 1000-fold higher than in the cytoplasm.[4][5] The positive charge on the phosphorus atom is delocalized across the three phenyl rings, enhancing its lipophilicity and facilitating its passage across biological membranes.[1]
Alternative Mitochondrial Targeting Strategies
While TPP+ remains the gold standard, several alternative strategies have been developed, each with its own set of advantages and disadvantages. These include other delocalized lipophilic cations, mitochondria-penetrating peptides (MPPs), and nanoparticle-based delivery systems.
-
Rhodamines: These are fluorescent DLCs that have long been used as mitochondrial staining agents.[5] Their inherent fluorescence allows for easy visualization of mitochondrial localization. However, they can also exhibit phototoxicity and may interfere with mitochondrial function at higher concentrations.[4][5]
-
Dequalinium (DQA): This is a dicationic compound that has also been shown to accumulate in mitochondria.[1][2] It can self-assemble into vesicles called DQAsomes, which can encapsulate and deliver cargo.[1] However, its efficiency can be limited by poor transfection and endosomal escape.
-
Mitochondria-Penetrating Peptides (MPPs): These are short, cationic, and often amphipathic peptides designed to traverse the mitochondrial membranes.[4][6] They offer the potential for delivering a wider range of cargo, including larger molecules like peptides and nucleic acids. However, their uptake mechanism is not fully understood, and their efficiency can be cargo-dependent.[6][7]
-
Nanoparticles: A variety of nanoparticles, including liposomes, polymeric nanoparticles, and gold nanoparticles, can be functionalized with mitochondrial targeting moieties like TPP+ to deliver therapeutic agents.[5][8] This approach allows for the delivery of a diverse range of cargo with potentially improved stability and biodistribution.
Quantitative Performance Comparison
The following tables summarize the available quantitative data comparing the in vitro efficacy of various mitochondrial targeting agents. It is important to note that direct head-to-head comparisons across different classes of targeting agents under identical experimental conditions are limited in the literature. The presented data is compiled from various studies and should be interpreted with this in mind.
| Agent/Drug | Cell Line | IC50 (µM) | Reference |
| TPP+-based Agents | |||
| Mito-Tamoxifen | MDA-MB-231 (Breast Cancer) | ~5 | [9] |
| Mito-Tamoxifen | MCF7 (Breast Cancer) | ~1 | [9] |
| TPP-Doxorubicin | MDA-MB-435/DOX (Doxorubicin-resistant Breast Cancer) | Significantly lower than free Doxorubicin | [3] |
| TPP-Chlorambucil | Breast Cancer Cell Line | ~12-fold lower than free Chlorambucil | [2] |
| pCF3-Mito-Metformin | Pancreatic, Ovarian, Breast, Colon Cancer Cells | Enhanced selectivity over Mito-Metformin | [10] |
| Acetylenated nucleic base-TPP conjugates | PC-3 (Prostate Cancer) | 0.2 - 0.3 | [11] |
| Rhodamine-based Agents | |||
| Rhodamine 6G | Breast Cancer Cell Lines | Varies (dependent on anion) | [12] |
| Asiatic acid rhodamine 101 conjugate | MDA-MB-231 (Breast Cancer) | 0.0006 | [13] |
| Dequalinium-based Agents | |||
| DQA80s | Cancer Cell Lines | More toxic than DQAsomes | [14] |
| Free Drugs (for comparison) | |||
| Tamoxifen | MDA-MB-231 (Breast Cancer) | >10 | [9] |
| Tamoxifen | MCF7 (Breast Cancer) | >10 | [9] |
| Doxorubicin | MDA-MB-435/DOX (Doxorubicin-resistant Breast Cancer) | High | [3] |
Experimental Protocols
Accurate evaluation of mitochondrial targeting agents requires robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to assess mitochondrial function and the effects of these agents.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay is used to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and a hallmark of apoptosis.
Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with depolarized mitochondria, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a 96-well plate or on coverslips and allow them to attach overnight.
-
For suspension cells, collect cells by centrifugation and resuspend in fresh media at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Controls:
-
Negative Control: Untreated cells or cells treated with the vehicle (e.g., DMSO).
-
Positive Control: Treat cells with a mitochondrial uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM for 15-30 minutes to induce depolarization.
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution by diluting the stock solution (typically 1-5 mM in DMSO) to a final concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium and add the JC-1 working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Carefully remove the JC-1 staining solution.
-
Wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or assay buffer.
-
-
Analysis:
-
Resuspend cells in a suitable buffer for analysis.
-
Fluorescence Microscopy: Observe cells using a fluorescence microscope with appropriate filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~540/590 nm) fluorescence.
-
Flow Cytometry: Analyze cells using a flow cytometer with appropriate laser and filter settings to detect both green and red fluorescence.
-
Microplate Reader: Measure the fluorescence intensity in a microplate reader at the respective excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio indicates mitochondrial depolarization.
-
Intracellular Reactive Oxygen Species (ROS) Assay using DCFDA/H2DCFDA
This assay measures the intracellular production of reactive oxygen species, a common consequence of mitochondrial dysfunction.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere.
-
-
Compound Treatment:
-
Treat cells with the mitochondrial targeting agents of interest for the desired duration.
-
Include a positive control, such as H2O2 (100-500 µM) or another known ROS inducer, and a negative (vehicle-treated) control.
-
-
DCFDA/H2DCFDA Staining:
-
Prepare a fresh working solution of DCFDA or H2DCFDA (typically 5-20 µM) in pre-warmed serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFDA/H2DCFDA working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells gently with PBS to remove excess probe.
-
-
Analysis:
-
Add PBS or a suitable buffer to the cells.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with a standard FITC filter set (Ex/Em ~488/525 nm).
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.
-
Microplate Reader: Measure the fluorescence intensity in a microplate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each sample and normalize it to the control group. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Caption: Mechanism of TPP+ accumulation in mitochondria.
Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
Caption: Workflow for the DCFDA intracellular ROS assay.
Conclusion
Phosphonium-based compounds, particularly those utilizing the TPP+ moiety, represent a robust and versatile platform for targeting mitochondria. Their ability to efficiently accumulate within the mitochondrial matrix has been leveraged to deliver a wide array of therapeutic and diagnostic agents. While alternatives such as rhodamines, dequalinium, MPPs, and nanoparticles offer unique advantages, TPP+ remains the most widely validated and utilized targeting strategy. The choice of a specific mitochondrial targeting agent will ultimately depend on the nature of the cargo, the desired therapeutic outcome, and the specific cellular context. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design further investigations into this promising area of drug development.
References
- 1. Recent Advances in Chemical Biology of Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Cell-penetrating peptides do not cross mitochondrial membranes even when conjugated to a lipophilic cation: evidence against direct passage through phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanopreparations for mitochondria targeting drug delivery system: Current strategies and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common methods in mitochondrial research (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dequalinium-based functional nanosomes show increased mitochondria targeting and anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allyltriphenylphosphonium Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Allyltriphenylphosphonium chloride, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
I. Immediate Safety and Hazard Information
This compound is a white, hygroscopic powder that can cause irritation to the skin, eyes, and respiratory system.[1][2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[1]
Hazard Summary:
| Hazard Type | Description | Citations |
| Health Hazards | Causes skin, eye, and respiratory tract irritation.[1][2][3] May be harmful if swallowed or inhaled.[1] | [1][2][3] |
| Physical Hazards | Hygroscopic (absorbs moisture from the air).[1][2] | [1][2] |
| Chemical Incompatibilities | Incompatible with strong oxidizing agents.[1][2] | [1][2] |
| Environmental Hazards | While some sources suggest no known environmental hazards, it is prudent to prevent its release into the environment.[2] Chemical waste should not be emptied into drains.[4] | [2][4] |
II. Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][4][5] Always consult your institution's environmental health and safety (EHS) office for specific local, regional, and national regulations.[4]
A. Disposal of Unused or Expired this compound:
-
Container Labeling: Ensure the original container is securely closed and clearly labeled with the chemical name: "this compound."
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, especially strong oxidizing agents.[6]
-
Waste Pickup: Arrange for collection by your institution's hazardous waste management service.
B. Management of Spills:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[1]
-
Control Dust: Avoid generating dust during cleanup.[1]
-
Cleanup: Carefully sweep or vacuum the spilled solid material.[1] Do not use water for cleanup as the material is hygroscopic.
-
Containment: Place the collected material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Dispose as Hazardous Waste: The container with the spilled material must be disposed of as hazardous waste, following the same procedure as for unused chemical.
C. Disposal of Contaminated Materials:
Any materials, such as weighing paper, gloves, or wipes, that come into direct contact with this compound should be considered contaminated.
-
Collection: Place all contaminated disposable materials into a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the container as solid hazardous waste through your institution's EHS-approved channels.
IV. Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C21H20ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Compatibility Guidelines [blink.ucsd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Allyltriphenylphosphonium Chloride
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the handling of Allyltriphenylphosphonium chloride, a key reagent in synthetic organic chemistry. Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and regulatory compliance. This document outlines personal protective equipment (PPE) requirements, operational procedures, and disposal plans to support researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, hygroscopic powder that is irritating to the eyes, skin, and respiratory tract.[1] Inhalation may cause respiratory tract irritation, and contact can lead to skin and eye irritation.[1] Therefore, a robust PPE protocol is mandatory for all personnel handling this compound.
Recommended Personal Protective Equipment
A summary of the required PPE for handling this compound is provided in the table below.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves for splash protection. Nitrile gloves offer good resistance to many common laboratory solvents. However, for prolonged contact or when using solvents like dichloromethane (DCM), which readily permeates nitrile, consider using thicker, chemical-resistant gloves or changing nitrile gloves immediately upon contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are required at all times. A full face shield should be worn over goggles when handling the solid powder or solutions to protect against splashes and aerosolized particles. |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved disposable gown made of a low-permeability fabric should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of the powder. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key steps from receiving the chemical to its use in a typical synthetic procedure, such as a Wittig reaction.
Experimental Protocol: Example of a Wittig Reaction
The following is a generalized procedure for a Wittig reaction using this compound. Note: This is an illustrative example, and specific reaction conditions should be optimized for the desired transformation.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise while stirring. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Reaction with Carbonyl: To the ylide solution, add the desired aldehyde or ketone (1.0 equivalent) dissolved in anhydrous THF dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel. The primary byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent like hexane or by complexation with zinc chloride.
Disposal Plan: Managing Waste Streams
Proper disposal of all waste generated is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Unused or expired this compound, contaminated gloves, gowns, and absorbent materials. | Collect in a designated, labeled hazardous waste container. Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (Organic) | Reaction mixtures, chromatography solvents, and contaminated organic solvents. | Collect in a labeled, leak-proof hazardous liquid waste container for halogenated or non-halogenated organic waste as appropriate. DO NOT pour down the drain. Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (Aqueous) | Aqueous layers from reaction workups. | Neutralize to a pH between 6 and 8. If the solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water, in accordance with local regulations. |
| Sharps Waste | Needles and syringes used for reagent transfer. | Dispose of in a puncture-proof, labeled sharps container designated for hazardous waste. |
Decontamination of Glassware and Surfaces
All glassware and surfaces that have come into contact with this compound should be decontaminated.
-
Initial Rinse: Rinse glassware with an appropriate organic solvent (e.g., acetone) to remove residual organic compounds. Collect this rinse as hazardous organic waste.
-
Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Surface Cleaning: Wipe down all work surfaces, including the inside of the fume hood, with a damp cloth or sponge.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and shoes.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Inhalation | Remove the individual to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention. |
Spill Response
For a Minor Spill (a few grams):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth, and then clean with soap and water.
-
Place all contaminated cleaning materials in the hazardous waste container.
For a Major Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory door and prevent entry.
-
Contact your institution's emergency response team or environmental health and safety office immediately.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for all.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
